molecular formula C10H16O3 B13938522 Bicyclo(2.2.2)octane-1,4-diol, monoacetate CAS No. 54774-94-6

Bicyclo(2.2.2)octane-1,4-diol, monoacetate

Cat. No.: B13938522
CAS No.: 54774-94-6
M. Wt: 184.23 g/mol
InChI Key: OSRXXHFYYBJIOW-UHFFFAOYSA-N
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Description

Bicyclo(2.2.2)octane-1,4-diol, monoacetate is a useful research compound. Its molecular formula is C10H16O3 and its molecular weight is 184.23 g/mol. The purity is usually 95%.
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Properties

CAS No.

54774-94-6

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

(4-hydroxy-1-bicyclo[2.2.2]octanyl) acetate

InChI

InChI=1S/C10H16O3/c1-8(11)13-10-5-2-9(12,3-6-10)4-7-10/h12H,2-7H2,1H3

InChI Key

OSRXXHFYYBJIOW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC12CCC(CC1)(CC2)O

Origin of Product

United States

Foundational & Exploratory

Navigating 3D Chemical Space: The Strategic Role of Bicyclic Scaffolds in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary For decades, drug discovery has been dominated by flat, sp²-hybridized aromatic rings. While synthetically accessible, these planar molecules often suffer from poor aqueous solubility, off-target promiscuity, and high attrition rates in clinical trials. As a Senior Application Scientist, I have witnessed firsthand the paradigm shift toward three-dimensional (3D) chemical space. By incorporating bicyclic scaffolds—ranging from small-molecule bioisosteres like bicyclo[1.1.1]pentanes (BCPs) to macrocyclic bicyclic peptides—we can systematically engineer molecules with superior pharmacokinetic profiles, enhanced metabolic stability, and the ability to drug previously intractable Protein-Protein Interactions (PPIs). This technical guide explores the mechanistic rationale, experimental workflows, and physicochemical impact of bicyclic scaffolds in modern drug design.

The Mechanistic Imperative for Bicyclic Scaffolds

Escaping Flatland: The Bioisosteric Power of BCPs

The concept of "escaping flatland" is rooted in the correlation between a molecule's fraction of sp³ carbons (Fsp³) and its clinical success. Flat arenes are prone to π-π stacking, which increases crystal lattice energy and drastically reduces aqueous solubility. Furthermore, electron-rich aromatic rings are prime targets for oxidative metabolism by Cytochrome P450 (CYP450) enzymes.

By replacing a para-substituted benzene ring with a 1,3-disubstituted bicyclo[1.1.1]pentane (BCP), we achieve a perfect bioisosteric match in terms of linear geometry, but with a fully saturated, 3D core. As detailed in the 1[1], this substitution eliminates π-stacking, lowers lipophilicity (LogP), and shields the molecule from CYP-mediated degradation.

BioisostereLogic Flat Flat Arene (sp²) High LogP, Poor Solubility Propellane [1.1.1]Propellane Intermediate Flat->Propellane Bioisosteric Design BCP Bicyclo[1.1.1]pentane (sp³) Lower LogP, High Fsp³ Propellane->BCP Radical Addition PK Improved Pharmacokinetics & Metabolic Stability BCP->PK In vivo outcome

Logical workflow of bioisosteric replacement from flat arenes to 3D bicyclic scaffolds.

Bicyclic Peptides: Bridging Small Molecules and Biologics

While small-molecule BCPs excel at targeting deep enzymatic pockets, they fail against the large, flat, and featureless interfaces of Protein-Protein Interactions (PPIs). Conversely, monoclonal antibodies can bind PPIs with high affinity but cannot cross cell membranes and are expensive to manufacture.

Bicyclic peptides occupy the "Goldilocks zone." By anchoring a linear peptide to a central chemical scaffold (e.g., 1,3,5-tris(bromomethyl)benzene, TBMB), we force the peptide into a constrained two-loop structure. This pre-organization drastically reduces the entropic penalty upon target binding and conceals the peptide backbone from circulating proteases, as demonstrated in the 2[2].

Quantitative Impact on Physicochemical Properties

To justify the synthetic effort required to build bicyclic scaffolds, we must look at the data. The table below summarizes the typical physicochemical shifts observed when transitioning from traditional flat architectures to 3D bicyclic systems.

PropertyFlat Arene (sp²)Bicyclo[1.1.1]pentane (sp³)Bicyclic Peptide
Molecular Weight Low (<300 Da)Low (<300 Da)Medium (1.5 - 2.5 kDa)
LogP (Lipophilicity) High (Lipophilic)Moderate (Optimized)Low (Hydrophilic)
Fsp³ Character Low (~0)High (Approaching 1)High (Multiple chiral centers)
Target Class Deep PocketsDeep Pockets / EnzymesProtein-Protein Interactions
Metabolic Stability Prone to CYP oxidationHighly resistantResistant to proteolysis

Experimental Methodologies: Building and Validating Bicycles

As an application scientist, I emphasize that a protocol is only as good as its validation steps. The following workflows are designed as self-validating systems to ensure structural integrity and experimental reproducibility.

Protocol A: Synthesis of BCP Bioisosteres via[1.1.1]Propellane

The synthesis of 1,2- and 1,3-difunctionalized BCPs relies on the strain-release opening of [1.1.1]propellane. The highly strained central C-C bond (approx. 65 kcal/mol strain energy) makes it an ideal radical acceptor, a technique recently refined for 3[3].

  • Generation of[1.1.1]Propellane:

    • Action: Treat 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with methyllithium at -78°C.

    • Causality: The low temperature prevents the volatile and highly reactive propellane from polymerizing.

    • Validation: Distill the propellane into a cold ether trap and quantify via ¹H NMR (singlet at ~2.0 ppm). Do not proceed if the singlet is absent or shifted, indicating degradation.

  • Photoredox Radical Addition:

    • Action: Combine the propellane solution with an alkyl iodide and a photoredox catalyst (e.g., fac-Ir(ppy)₃) under blue LED irradiation.

    • Causality: Visible light excites the Iridium catalyst, which facilitates a single-electron transfer (SET) to the alkyl iodide. The resulting carbon-centered radical attacks the propellane, releasing its ring strain and forming the BCP core.

  • Quenching and Verification:

    • Action: Quench with a radical scavenger and purify via flash chromatography.

    • Validation: Confirm the BCP structure via ¹³C NMR. The bridgehead carbons will appear distinctively around 40-50 ppm, validating the successful bioisosteric construction.

Protocol B: Phage Display Selection of Bicyclic Peptides

To discover bicyclic peptides against a specific PPI, we utilize a chemically modified phage display workflow. Recent advancements have even explored 4[4], though TBMB remains the industry standard.

  • Library Expression:

    • Action: Express a combinatorial peptide library on the pIII coat protein of M13 bacteriophage, formatted as CX₆CX₆C (where C is cysteine and X is any randomized amino acid).

    • Causality: The fixed spacing of cysteines ensures that the reactive thiols are perfectly positioned to react with the threefold symmetric TBMB scaffold.

  • Chemical Cyclization:

    • Action: Reduce the phage library with 1 mM TCEP, remove the reductant, and incubate with 10 μM TBMB in 20 mM NH₄HCO₃ buffer (pH 8.0) for 1 hour at room temperature.

    • Causality: The slightly basic pH deprotonates the cysteine thiols, driving a rapid nucleophilic substitution of the bromines on TBMB.

    • Validation: Validate cyclization efficiency off-phage using a synthetic control peptide. LC-MS must show a mass shift of +114 Da (addition of the mesitylene core minus 3 HBr).

  • Affinity Panning & Sequencing:

    • Action: Pan the cyclized library against an immobilized target protein. Wash away weak binders and elute the tight binders using acidic buffer (pH 2.2).

    • Validation: Perform Next-Generation Sequencing (NGS) on the eluted phage DNA. True hits are validated by the presence of enriched consensus motifs across multiple sequencing reads.

PhageDisplay Lib Linear Peptide Phage Library Chem TBMB Cyclization (Bicyclic Formation) Lib->Chem Add TBMB Select Affinity Selection (Target Binding) Chem->Select Incubate Wash Wash Unbound Phages Select->Wash Remove weak Elute Elute & Sequence Binders Wash->Elute Isolate hits Elute->Lib Iterative cycle

Phage display workflow for the generation and selection of bicyclic peptide libraries.

Modulating Complex Signaling Pathways

The true value of bicyclic scaffolds is realized when they are deployed against complex biological networks. For instance, the Wnt/β-catenin signaling pathway is notoriously difficult to drug with small molecules due to the flat nature of the β-catenin/TCF interaction interface. Bicyclic peptides, with their expansive surface area and rigid conformation, can effectively intercalate into these interfaces. Furthermore, rationally designed bicyclic peptides have shown immense promise in5[5], redirecting aggregation toward amorphous, non-toxic assemblies.

PPI_Pathway Signal Wnt Signal Receptor Frizzled Receptor Signal->Receptor BetaCat β-Catenin (Accumulation) Receptor->BetaCat Prevents degradation TCF TCF/LEF Transcription BetaCat->TCF Protein-Protein Interaction Disease Aberrant Proliferation TCF->Disease Gene Expression Bicycle Bicyclic Peptide Inhibitor Bicycle->BetaCat Blocks PPI

Disruption of the Wnt/β-catenin signaling pathway using a targeted bicyclic peptide inhibitor.

Conclusion & Future Perspectives

The integration of bicyclic scaffolds into medicinal chemistry represents a critical evolution in drug design. By replacing flat, metabolically vulnerable arenes with sp³-rich BCPs, we can salvage failing small-molecule programs. Simultaneously, the advent of chemically cyclized bicyclic peptides has unlocked the vast, previously "undruggable" landscape of protein-protein interactions. As synthetic methodologies—such as photoredox catalysis and novel phage display linkers—continue to mature, the routine deployment of these 3D architectures will undoubtedly become a cornerstone of next-generation therapeutics.

References

  • Phage-encoded combinatorial chemical libraries based on bicyclic peptides N
  • Nonconjugated Hydrocarbons as Rigid-Linear Motifs: Isosteres for Material Sciences and Bioorganic and Medicinal Chemistry Chemistry - A European Journal
  • 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes PNAS
  • Selection of Peptide–Bismuth Bicycles Using Phage Display Journal of the American Chemical Society
  • Rationally Designed Bicyclic Peptides Prevent the Conversion of Aβ42 Assemblies Into Fibrillar Structures Frontiers in Molecular Biosciences

Sources

Bicyclo(2.2.2)octane-1,4-diol, monoacetate solubility and stability

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling, Solubility Mapping, and Stability Assessment[1][2]

Executive Summary

Bicyclo[2.2.2]octane-1,4-diol, monoacetate (CAS: 54774-94-6) represents a critical intermediate in the synthesis of rigid, non-aromatic bioisosteres.[1][2] Its bridgehead-substituted bicyclic cage offers a defined spatial geometry that mimics the steric bulk of a benzene ring or tert-butyl group while improving water solubility and metabolic stability.[1][2]

This guide addresses the specific challenges associated with this amphiphilic molecule. Unlike its symmetric parent (the diol) or the fully protected derivative (the diester), the monoacetate occupies a unique physicochemical space (Calculated LogP ~0.9), necessitating precise solvent selection and stability controls.[1] This document provides a theoretical framework supported by actionable, self-validating experimental protocols.

Structural Analysis & Physicochemical Profile

The stability and solubility of this compound are dictated by the thermodynamics of the bicyclo[2.2.2]octane cage.[1]

Key Structural Features:

  • Bridgehead Substitution: Both functional groups (hydroxyl and acetate) are located at the bridgehead carbons (C1 and C4).[1][2] This is chemically significant because the rigid cage structure inhibits the formation of planar transition states (

    
     hybridization) at these positions.[1]
    
  • Bredt’s Rule Protection: Thermal elimination of the acetate to form a double bond is geometrically forbidden (Bredt's rule), rendering the molecule exceptionally thermally stable compared to linear alkyl acetates.[1]

  • Amphiphilicity: The molecule possesses a "Janus-faced" polarity—a hydrogen-bond donating hydroxyl group and a lipophilic, steric-bulk-providing cage capped with an acetate.[1][2]

Table 1: Physicochemical Specifications
PropertyValue / DescriptionSource/Method
Molecular Formula

Stoichiometry
Molecular Weight 184.23 g/mol Calculated
Computed XLogP3 0.9PubChem CID 41173
H-Bond Donors 1 (Free -OH)Structural Analysis
H-Bond Acceptors 3 (Ester Carbonyl + 2 Oxygens)Structural Analysis
Rotatable Bonds 2 (Acetate group, C-O bond)Structural Analysis
Predicted State Waxy Solid or Viscous OilAnalogous Cage Compounds
Solubility Profile & Solvent Selection

The monoacetate's LogP of ~0.9 places it in the "intermediate polarity" zone.[1] It is too lipophilic to be highly soluble in pure water (unlike the diol) but too polar to dissolve freely in aliphatic hydrocarbons (like hexane).[1]

Solubility Logic Map

The following diagram illustrates the predicted solubility behavior based on dielectric constants and the compound's amphiphilic nature.

SolubilityMap cluster_0 Solvent Selection Strategy Compound Bicyclo[2.2.2]octane-1,4-diol Monoacetate (LogP ~0.9) Polar Polar Protic (Water, Buffer) Compound->Polar Moderate/Low (Requires Co-solvent) SemiPolar Polar Aprotic / Alcohols (Ethanol, DMSO, DCM) Compound->SemiPolar High Solubility (Primary Solvents) NonPolar Non-Polar (Hexane, Heptane) Compound->NonPolar Insoluble (Anti-solvent)

Figure 1: Solubility prediction map based on polarity matching. Green arrows indicate optimal solvents.

Protocol 1: Gravimetric Solubility Determination

Objective: To empirically define the saturation limit (


) in key solvents.[1][2]
  • Preparation: Weigh approx. 50 mg of the monoacetate into three pre-weighed 4 mL glass vials.

  • Solvent Addition: Add 250 µL of the target solvent (Water, Ethanol, DCM) to the respective vials.[1]

  • Equilibration: Vortex for 1 hour at 25°C. If the solid dissolves completely, add more solid until saturation is observed (undissolved solid remains).

  • Separation: Centrifuge at 10,000 rpm for 5 minutes.

  • Quantification: Transfer a defined volume (e.g., 100 µL) of the clear supernatant to a pre-weighed aluminum pan. Evaporate solvent under vacuum/nitrogen.[1] Weigh the residue.[1]

  • Calculation:

    
    
    
Stability Assessment

The primary degradation pathway for the monoacetate is hydrolysis of the ester bond to revert to the parent diol (Bicyclo[2.2.2]octane-1,4-diol).[1][2]

Mechanistic Insight: While bridgehead carbons are unreactive toward


 and 

reactions, the ester functionality is attached to the bridgehead oxygen, not the carbon directly involved in the cleavage.[1][2] Therefore, hydrolysis proceeds via the standard Acyl-Oxygen cleavage (

)
mechanism.[1][2] However, the bulky bicyclic cage provides significant steric shielding, likely reducing the rate of hydrolysis compared to linear esters.[1]
Degradation Pathways Diagram[1]

DegradationPathways cluster_conditions Stability Factors Mono Monoacetate (Target) Diol 1,4-Diol (Hydrolysis Product) Mono->Diol Acid/Base Hydrolysis (pH > 8 or pH < 3) Elim Elimination Product (Bridgehead Alkene) Mono->Elim FORBIDDEN (Bredt's Rule) Sterics Steric Shielding (Slows Hydrolysis) Sterics->Mono Rigidity Cage Rigidity (Prevents Elimination) Rigidity->Elim Blocks

Figure 2: Primary degradation pathways.[1][2] Note that thermal elimination is structurally forbidden.[1][2]

Protocol 2: Forced Degradation (Stress Testing)

Objective: To determine the pH and thermal stability limits.[1]

Reagents:

  • 0.1 N HCl (Acid Stress)[1][2]

  • 0.1 N NaOH (Base Stress)[1][2]

  • 3%

    
     (Oxidative Stress)[1][2]
    
  • Phosphate Buffer pH 7.4 (Control)[1][2]

Workflow:

  • Sample Prep: Prepare a 1 mg/mL stock solution of monoacetate in Acetonitrile (ACN).

  • Stress Conditions: Dilute stock 1:1 with the stress reagents listed above in HPLC vials.

  • Incubation:

    • Thermal: 60°C for 24 hours.

    • Control: 25°C for 24 hours.

  • Analysis: Analyze via HPLC-UV (210 nm) or LC-MS.

    • Note: The compound lacks a strong chromophore.[1] LC-MS or ELSD (Evaporative Light Scattering Detector) is recommended.[1][2] If using UV, monitor at low wavelengths (205-210 nm) and ensure solvents are UV-transparent.[1][2]

  • Success Criteria:

    • Stable: >95% recovery of parent peak.[1][2]

    • Labile: >10% conversion to Diol (Check for peak at RRT < 1.0, as Diol is more polar).[1][2]

Handling and Storage Recommendations

Based on the physicochemical profile, the following handling procedures are recommended to maintain compound integrity:

  • Storage: Store at -20°C under an inert atmosphere (Nitrogen/Argon). While thermally stable, the ester is susceptible to moisture.[1][3]

  • Desiccation: The hygroscopic nature of the free hydroxyl group requires that the container be tightly sealed and stored with desiccants.[1]

  • Formulation: Avoid basic excipients (e.g., Magnesium Stearate) which could catalyze ester hydrolysis.[1][2] Preferred excipients are neutral or slightly acidic.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 41173, Bicyclo(2.2.2)octane-1,4-diol, monoacetate.[1][2] Retrieved from [Link][1][2]

  • Vertex Pharmaceuticals. Synthesis of bicyclo[2.2.2]octane derivatives.[1][2][4][3] WO2019075004A1.[1] (Contextual data on bridgehead ester synthesis and reactivity).

Sources

Conformational Analysis of Bicyclo[2.2.2]octane Systems: A Structural Paradigm in Modern Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The drive to "escape from flatland" has fundamentally reshaped medicinal chemistry, pushing the industry away from over-reliance on two-dimensional planar aromatic rings toward three-dimensional,


-rich architectures. At the forefront of this structural revolution is the bicyclo[2.2.2]octane (BCO)  system. While historically viewed as a rigid, highly symmetrical cage, advanced conformational analyses reveal a dynamic system characterized by a delicate balance between torsional strain and steric repulsion.

This technical guide provides an in-depth analysis of the conformational dynamics of bicyclo[2.2.2]octane systems. By bridging fundamental physical chemistry with applied drug discovery, we establish a self-validating framework for analyzing BCO derivatives, understanding their


 fluxionality, and leveraging these properties to optimize pharmacokinetic profiles.

Structural and Conformational Dynamics of the BCO Core

The vs. Symmetry Debate

The unsubstituted bicyclo[2.2.2]octane molecule consists of three fused cyclohexane rings forced into boat conformations. In its idealized, highly symmetric state, the molecule adopts a


 point group. However, this conformation forces all adjacent methylene C–H bonds into perfectly eclipsed geometries, generating significant torsional strain.

To alleviate this eclipsing interaction, the BCO core undergoes a slight structural twist around its


 axis, lowering its symmetry to 

. The energetic penalty for this distortion is remarkably low. Gas-phase electron diffraction and computational studies indicate that the potential energy surface (PES) for this twisting motion features a broad, shallow double-well minimum. The energy barrier at the

transition state is frequently estimated to be roughly 100 cal/mol, resulting in a "quasi-

" structure where the molecule rapidly oscillates between degenerate

twisted states at room temperature [4].
Rotational Barriers in the Solid State

When integrated into larger molecular frameworks—such as metal-organic frameworks (MOFs) or crystalline active pharmaceutical ingredients (APIs)—the rotational and twisting dynamics of the BCO core are heavily influenced by the surrounding crystal lattice. Because the BCO cage lacks


-conjugation with adjacent substituents, the electronic barrier to rotation is virtually nonexistent. For instance, in engineered amphidynamic crystals, the BCO rotator exhibits an ultralow activation energy (

kcal/mol), allowing it to rotate in the solid state as rapidly as it would in a high-density gas [5].
Quantitative Comparison of para-Phenyl Bioisosteres

Understanding the geometric parameters of BCO is critical when deploying it as a bioisostere. The table below summarizes the quantitative structural data comparing BCO to benzene and other prominent 3D bioisosteres.

Structural MotifDimensionalityFraction

(

)
Bridgehead Distance (Å)Relative Length vs. p-PhTypical Rotational Barrier
Benzene (p-Ph) 2D0.02.79 Å100%Rigid (High barrier)
Cubane (CUB) 3D1.02.72 Å96%Rigid
Bicyclo[2.2.2]octane (BCO) 3D1.02.60 Å94%~0.1 - 2.0 kcal/mol
Bicyclo[1.1.1]pentane (BCP) 3D1.01.85 Å65%Rigid

Data synthesized from crystallographic databases and bioisostere evaluations [1, 2].

BCO as a para-Phenyl Bioisostere in Drug Discovery

The integration of BCO into drug scaffolds is not merely a structural novelty; it is a calculated intervention to rescue failing pharmacokinetic profiles. High aromatic ring counts are notoriously correlated with poor aqueous solubility, high lipophilicity, off-target serum albumin binding, and severe hERG/CYP450 liabilities [1].

By replacing a para-substituted phenyl ring with a 1,4-disubstituted BCO core, medicinal chemists achieve a near-perfect geometric mimic (2.60 Å vs 2.79 Å) while maximizing the


 index to 1.0. This disruption of planarity prevents tight 

stacking in the crystal lattice, thereby lowering the melting point and drastically increasing aqueous solubility. Furthermore, the saturated nature of the BCO core eliminates the oxidative liabilities associated with electron-rich aromatic systems, enhancing metabolic stability [3].

BioisostereLogic Benzene para-Phenyl Ring (2D) High lipophilicity Poor solubility BCO Bicyclo[2.2.2]octane (3D) Fsp3 = 1.0 Distance = 2.60 Å Benzene->BCO Bioisosteric Replacement PK1 Increased Aqueous Solubility BCO->PK1 PK2 Enhanced Metabolic Stability BCO->PK2 PK3 Reduced hERG/CYP450 Inhibition BCO->PK3

Logical pathway illustrating the pharmacokinetic benefits of replacing a 2D phenyl ring with a 3D BCO.

Self-Validating Protocol for BCO Conformational Analysis

Because the rotational barrier of the BCO core is frequently below the thermal energy threshold at 298 K, standard solution-state NMR yields a time-averaged


 symmetry, masking the true ground-state geometry. To accurately determine the twist angle and rotational dynamics of a newly synthesized BCO derivative, a multi-modal, self-validating workflow must be employed.
Causality in Experimental Design
  • Why Solid-State NMR (SSNMR)? Solution-state NMR cannot freeze the

    
     fluxionality due to solvent interactions and thermal energy. SSNMR (specifically 
    
    
    
    H-
    
    
    C CPMAS) leverages the rigid crystal lattice to slow the rotational dynamics, allowing the extraction of activation energies via spin-lattice relaxation times (
    
    
    ).
  • Why DFT PES Scanning? X-ray crystallography often shows a disordered BCO core due to the 50:50 occupancy of the two degenerate

    
     twists. Density Functional Theory (DFT) is required to calculate the exact energy difference between the eclipsed (
    
    
    
    ) and twisted (
    
    
    ) states in a vacuum, validating the crystallographic disorder.

ConformationalWorkflow Step1 1. Solid-State Analysis X-ray Crystallography (Identify D3 twist) Step4 4. Self-Validation Cross-correlate NMR with DFT structures Step1->Step4 Step2 2. Solution Dynamics Solid-State / VT-NMR (Measure barriers) Step2->Step4 Step3 3. Computational DFT PES Scanning (Calculate energies) Step3->Step4

Multidisciplinary workflow for the conformational validation of bicyclo[2.2.2]octane systems.

Step-by-Step Methodology

Phase 1: Solid-State Crystallographic Assessment

  • Grow single crystals of the BCO derivative using slow evaporation from a non-coordinating solvent (e.g., hexane/dichloromethane) to minimize solvent-lattice inclusion.

  • Acquire X-ray diffraction data at cryogenic temperatures (e.g., 100 K) to minimize thermal ellipsoids.

  • Validation Check: Analyze the electron density map for the methylene carbons. A continuous torus of electron density or a split-position model (50:50 occupancy) confirms the presence of the low-barrier

    
     twist.
    

Phase 2: Solid-State NMR (CPMAS) Dynamics

  • Pack the crystalline sample into a zirconia rotor under an inert atmosphere.

  • Perform Variable-Temperature (VT)

    
    H-
    
    
    
    C Cross-Polarization Magic Angle Spinning (CPMAS) NMR from 80 K to 298 K.
  • Measure the spin-lattice relaxation time (

    
    ) at each temperature increment.
    
  • Data Extraction: Plot

    
     versus 
    
    
    
    (Arrhenius plot). The slope of the linear regime yields the activation energy (
    
    
    ) of the BCO rotation/twist.

Phase 3: DFT Computational Validation

  • Construct the in silico model of the BCO derivative using the crystallographic coordinates as the starting geometry.

  • Perform a relaxed Potential Energy Surface (PES) scan of the dihedral angle (C-C-C-C twist) using the B3LYP/6-311+G(d,p) level of theory with Grimme's D3 dispersion correction (to account for intramolecular van der Waals interactions).

  • Identify the global minimum (

    
    ) and the transition state (
    
    
    
    ).
  • Self-Validation: Calculate the theoretical energy barrier (

    
    ). If the DFT-calculated barrier aligns with the SSNMR-derived 
    
    
    
    (typically
    
    
    kcal/mol), the conformational assignment is validated.

Conclusion

The bicyclo[2.2.2]octane system is a masterpiece of molecular architecture. Its ability to act as a highly effective 3D bioisostere for the para-phenyl ring stems directly from its unique conformational fluxionality. By understanding the subtle interplay between the eclipsed


 transition state and the twisted 

ground state, researchers can rationally design BCO-containing therapeutics that bypass the physicochemical limitations of traditional flatland chemistry. Rigorous, self-validating workflows combining X-ray crystallography, solid-state NMR, and DFT are essential to accurately map these low-barrier dynamics.

References

  • Bicyclo[2.2.
  • A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR Journal of Medicinal Chemistry - ACS Publications URL
  • 2-Oxabicyclo[2.2.
  • Intramolecular Motions in Bicyclo[2.2.
  • Proceedings of the National Academy of Sciences (PNAS)

Methodological & Application

Application Note: Selective Monoacetylation of Bicyclo[2.2.2]octane-1,4-diol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The selective mono-functionalization of symmetric diols is a classic challenge in organic synthesis, compounded here by the steric hindrance of the bridgehead tertiary alcohols in Bicyclo[2.2.2]octane-1,4-diol (1) . This application note details two protocols for the synthesis of 4-acetoxybicyclo[2.2.2]octan-1-ol (2) . While standard stoichiometric control (Protocol A) yields a statistical mixture, the recommended Silica-Supported Surface Mediation (Protocol B) significantly enhances selectivity for the mono-acetate by suppressing the second acetylation event. This guide provides step-by-step methodology, purification strategies, and mechanistic insights for drug development professionals utilizing this scaffold as a benzene bioisostere.

Introduction & Strategic Analysis

The Challenge: Symmetry and Sterics

Bicyclo[2.2.2]octane-1,4-diol possesses


 symmetry (or high effective symmetry), rendering the two hydroxyl groups chemically equivalent. Furthermore, both hydroxyls are located at bridgehead positions . Unlike standard tertiary alcohols, these sites cannot undergo elimination (Bredt's Rule) or SN2 inversion. Acetylation must proceed via nucleophilic acyl substitution, but the bulky bicyclic cage hinders the approach of electrophiles.
Statistical vs. Kinetic Control

In a homogeneous solution, the reaction of a symmetric diol with 1.0 equivalent of acetylating agent typically follows a binomial distribution:

  • ~25% Unreacted Diol

  • ~50% Mono-acetate (Target)

  • ~25% Di-acetate (Over-reaction)

To break this statistical barrier without using large excesses of starting material, we utilize heterogeneous catalysis (Protocol B). By adsorbing the diol onto a silica surface, the rotation and accessibility of the molecule are restricted. Once a hydroxyl group reacts, the local environment changes, often reducing the affinity of the mono-ester for the catalytic sites or sterically shielding the second hydroxyl, thereby enhancing selectivity.

Mechanistic Pathway & Workflow

ReactionScheme cluster_conditions Selectivity Factors Diol Bicyclo[2.2.2]octane-1,4-diol (Starting Material) Mono 4-acetoxybicyclo[2.2.2]octan-1-ol (Target Mono-acetate) Diol->Mono k1 Ac2O / Catalyst Di 1,4-diacetoxybicyclo[2.2.2]octane (Over-acetylated Byproduct) Mono->Di k2 (k2 << k1 in Protocol B) Factor1 Steric Hindrance (Bridgehead) Factor2 Surface Adsorption (Silica Protocol)

Figure 1: Reaction pathway illustrating the sequential acetylation. Protocol B aims to maximize the k1/k2 ratio via surface mediation.

Experimental Protocols

Reagents and Equipment
  • Substrate: Bicyclo[2.2.2]octane-1,4-diol (CAS: 1194-44-1).

  • Reagents: Acetic Anhydride (

    
    ), Acetyl Chloride (
    
    
    
    ), Triethylamine (
    
    
    ), 4-Dimethylaminopyridine (DMAP), Silica Gel (230-400 mesh).
  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Hexane, Ethyl Acetate.

Protocol A: Solution Phase (Standard Baseline)

Best for: Rapid synthesis where yield is less critical than speed, or if silica support is unavailable.

  • Dissolution: In a flame-dried round-bottom flask, dissolve 1.0 g (7.0 mmol) of Bicyclo[2.2.2]octane-1,4-diol in 20 mL of dry THF . (Note: Solubility in DCM is poor; THF or DMF is required).

  • Catalyst Addition: Add 2.0 mL (14 mmol) of Triethylamine and 85 mg (0.7 mmol, 10 mol%) of DMAP.

    • Expert Note: 10 mol% DMAP is higher than standard (1-5%) but necessary to activate the bulky bridgehead alcohol.

  • Acetylation: Cool to 0°C. Add 0.66 mL (7.0 mmol, 1.0 eq) of Acetic Anhydride dropwise over 15 minutes.

  • Reaction: Allow to warm to room temperature and stir for 4-6 hours. Monitor by TLC (100% EtOAc or 5% MeOH/DCM).

  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Outcome: Expect a crude oil containing ~50% Mono-acetate. Proceed immediately to purification.

Protocol B: Silica-Supported Acetylation (Recommended)

Best for: High selectivity and maximizing yield of the mono-species.

  • Adsorption:

    • Dissolve 1.0 g (7.0 mmol) of diol in 10 mL THF .

    • Add 5.0 g of activated Silica Gel (dried at 120°C).

    • Concentrate under reduced pressure (Rotavap) until a free-flowing powder is obtained. The diol is now physically adsorbed onto the silica surface.

  • Reaction Slurry:

    • Suspend the diol-silica powder in 30 mL of dry DCM (Dichloromethane) in a round-bottom flask.

    • Add 0.55 mL (7.7 mmol, 1.1 eq) of Acetyl Chloride.

    • Note: No base is added initially; the silica acts as a mild acid scavenger and surface mediator.

  • Reflux: Heat the slurry to gentle reflux (40°C) for 12-24 hours. The heterogeneous nature slows the reaction, allowing for better kinetic differentiation between the diol and the mono-acetate.

  • Desorption:

    • Cool to room temperature.[1][2]

    • Filter the silica and wash the pad extensively with 10% MeOH in EtOAc (100 mL) to desorb the polar products.

  • Concentration: Evaporate the filtrate to obtain the crude product.

Purification & Characterization

Separation is critical due to the polarity differences.

TLC Conditions:

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Ethyl Acetate / Hexane (1:1).[3]

  • Visualization:

    
     stain (UV inactive).
    
    • Rf ~0.1: Unreacted Diol (Bottom)

    • Rf ~0.4: Mono-acetate (Target)

    • Rf ~0.7: Di-acetate (Top)

Flash Chromatography Protocol:

  • Load crude material (dry load on silica recommended).

  • Elute with Hexane/EtOAc Gradient :

    • 0-20% EtOAc: Elutes Di-acetate.

    • 30-60% EtOAc: Elutes Mono-acetate .

    • 80-100% EtOAc: Recovers unreacted Diol (can be recycled).

Characterization Data (Expected):

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       2.01 (s, 3H, 
      
      
      
      ).
    • 
       1.60-2.10 (m, 12H, bicyclic 
      
      
      
      protons). Note the desymmetrization splits the cage protons into distinct multiplets compared to the starting material.
  • MS (ESI):

    • Calc for

      
      : 184.11.
      
    • Found

      
      : 185.1 or 
      
      
      
      : 207.1.

Troubleshooting Guide

IssuePossible CauseSolution
Low Conversion (<20%) Steric bulk of bridgehead.Increase DMAP to 20 mol% or switch to Acetyl Chloride (more reactive).
High Di-acetate formation Excess reagent or too fast addition.Use Protocol B (Silica). Ensure strict 1.0 eq stoichiometry.
Poor Solubility Highly crystalline lattice of diol.Use THF or DMF as solvent. Avoid pure DCM for the initial dissolution step.
Product "Oils Out" Common for bicyclic esters.Triturate with cold pentane or hexane to induce crystallization.

References

  • General Reactivity of Bicyclo[2.2.

    • Reference: Whitney, J. G., et al. "Antiviral agents.[4] I. Bicyclo[2.2.2]octan- and -oct-2-enamines."[4] Journal of Medicinal Chemistry 13.2 (1970): 254-260. Link

  • Selective Acylation of Symmetric Diols (Silica Method): Reference: Nishiguchi, T., et al. "Selective Monoacetylation of Symmetrical Diols... Using HY-Zeolite." Journal of Organic Chemistry (Adapted methodology for heterogeneous catalysis). See also: Ogawa, H., et al. "Selective monoacylation of symmetrical diols catalyzed by silica gel-supported metallic sulfates." J. Chem. Soc., Perkin Trans. 1 (1998).
  • Bridgehead Functionalization

    • Reference: Kopecky, J., et al. "The synthesis of 1,4-dihydroxy- and 1,4-dihalogenobicyclo[2.2.2]octanes." Tetrahedron Letters 8.40 (1967): 3889-3891. Link

  • Patent Precedent (Diacetate/Monoacetate)

    • Reference: "Synthesis of bicyclo[2.2.2]octane derivatives." WO2019075004A1. Link

Disclaimer: This protocol is intended for research purposes only. Always consult the Safety Data Sheet (SDS) for Bicyclo[2.2.2]octane-1,4-diol and Acetyl Chloride before handling.

Sources

Technical Application Note: Selective Mono-Acetylation of Bicyclo[2.2.2]octane-1,4-diol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust protocol for the desymmetrization of Bicyclo[2.2.2]octane-1,4-diol (1) to synthesize its monoacetate derivative, 4-acetoxybicyclo[2.2.2]octan-1-ol (2). The synthesis of mono-protected symmetrical diols presents a classic statistical challenge in organic chemistry. This guide utilizes a stoichiometric control strategy facilitated by 4-Dimethylaminopyridine (DMAP) catalysis to overcome the steric hindrance of the tertiary bridgehead hydroxyl groups. The protocol includes a self-validating purification workflow to isolate the target monoacetate from unreacted diol and the over-acetylated byproduct, 1,4-diacetoxybicyclo[2.2.2]octane (3).

Scientific Background & Mechanistic Insight

The Challenge of Bridgehead Functionalization

The starting material, Bicyclo[2.2.2]octane-1,4-diol, possesses


 symmetry (if planar/averaged) or high structural symmetry, making the two hydroxyl groups chemically equivalent. Both hydroxyls are located at bridgehead carbons , which are tertiary.
  • Steric Hindrance: Bridgehead carbons are sterically shielded by the bicyclic cage, reducing the rate of nucleophilic attack on acylating agents compared to primary or secondary alcohols.

  • Electronic Factors: Unlike standard tertiary alcohols, bridgehead alcohols cannot undergo elimination to form alkenes (Bredt's Rule) easily, nor can they invert configuration (

    
     is impossible).
    
  • Symmetry Breaking: Achieving mono-acetylation requires kinetic control where the reaction is stopped before the second hydroxyl group reacts. Because the electronic environment of the distal hydroxyl changes only slightly upon acetylation of the first, the reaction rates

    
     (diol 
    
    
    
    mono) and
    
    
    (mono
    
    
    di) are often similar, leading to a statistical distribution (typically 1:2:1 Diol:Mono:Di at 50% conversion).
Catalytic Strategy

To drive the reaction under mild conditions without forcing conditions that favor di-acetylation, we employ DMAP as a nucleophilic catalyst.

  • Mechanism: DMAP attacks acetic anhydride to form a highly reactive N-acylpyridinium ion. This intermediate is more electrophilic than the anhydride itself and less sensitive to the steric bulk of the bridgehead alcohol.

  • Stoichiometry: We use a limiting amount of acetic anhydride (0.95 equivalents relative to diol) to statistically favor the mono-product and leave unreacted diol, which is easier to separate than the diacetate.

Experimental Protocol

Materials & Reagents
ComponentRoleSpecs / Equiv.
Bicyclo[2.2.2]octane-1,4-diol Substrate1.0 equiv.[1] (e.g., 1.42 g, 10 mmol)
Acetic Anhydride (

)
Reagent0.95 equiv. (e.g., 0.90 mL, 9.5 mmol)
Pyridine Solvent/Base10-15 mL (Excess)
DMAP Catalyst0.05 equiv. (5 mol%)
Dichloromethane (DCM) Extraction SolventHPLC Grade
HCl (1M) Wash SolutionAqueous
Step-by-Step Methodology

Step 1: Solubilization

  • In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, charge Bicyclo[2.2.2]octane-1,4-diol (10 mmol).

  • Add Pyridine (12 mL). The diol has a high melting point (~280°C) and may be sparingly soluble.

  • Add DMAP (0.5 mmol).

  • Stir at room temperature (25°C) for 10 minutes. If the diol does not fully dissolve, gently warm to 40°C until a clear solution is obtained, then cool back to room temperature. Note: Homogeneity is critical for controlling stoichiometry.

Step 2: Controlled Acetylation

  • Prepare a solution of Acetic Anhydride (9.5 mmol) in 2 mL of Pyridine.

  • Add the

    
     solution dropwise to the stirring diol solution over a period of 30 minutes . Slow addition prevents local high concentrations of reagent that favor di-acetylation.
    
  • Stir the reaction mixture at room temperature for 4–6 hours .

  • Monitoring: Monitor by TLC (Eluent: 100% EtOAc or EtOAc/Hexane 4:1).

    • Spot 1 (Rf ~0.1): Unreacted Diol (Stains strongly with PMA/Hanessian's stain).

    • Spot 2 (Rf ~0.4):Target Monoacetate .[2]

    • Spot 3 (Rf ~0.7): Diacetate (Minimize this).[3]

Step 3: Workup

  • Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the majority of Pyridine. (Azeotrope with toluene if necessary).

  • Redissolve the residue in DCM (50 mL).

  • Wash the organic phase with 1M HCl (2 x 30 mL) to remove residual pyridine and DMAP. Check aqueous layer pH to ensure it is acidic.

  • Wash with Saturated

    
      (30 mL) to neutralize any acetic acid.
    
  • Wash with Brine (30 mL).

  • Dry over anhydrous

    
    , filter, and concentrate to yield the crude semi-solid.
    

Step 4: Purification

  • Column Chromatography: Pack a silica gel column.

  • Gradient Elution:

    • Start with Hexane:EtOAc (4:1) to elute the non-polar Diacetate byproduct.

    • Increase polarity to Hexane:EtOAc (1:1) to elute the Target Monoacetate .

    • Flush with 100% EtOAc (or 10% MeOH in DCM) to recover unreacted Diol (which can be recycled).

  • Validation: Evaporate fractions containing the middle spot. The product is typically a white waxy solid or viscous oil.

Visualization of Workflow

G Start Start: Bicyclo[2.2.2]octane-1,4-diol (High MP Solid) Reaction Reaction: Room Temp, 4-6h Statistical Control Start->Reaction Reagents Reagents: Ac2O (0.95 eq) Pyridine (Solvent) DMAP (Cat.) Reagents->Reaction Workup Workup: 1. Evap Pyridine 2. DCM Extraction 3. HCl Wash Reaction->Workup Separation Chromatography: Silica Gel Workup->Separation Products Diacetate (Waste) Monoacetate (Target) Diol (Recycle) Separation->Products:p1 Hex:EtOAc 4:1 Separation->Products:p2 Hex:EtOAc 1:1 Separation->Products:p3 100% EtOAc

Caption: Logical workflow for the desymmetrization and purification of bicyclo[2.2.2]octane-1,4-diol.

Data Analysis & Characterization

The following table summarizes the expected physical and spectroscopic differences between the species to assist in identification.

PropertyStarting DiolTarget Monoacetate Diacetate Byproduct
Formula



Symmetry High (

like)
Broken (

)
High
TLC (

)
~0.1 (Polar)~0.4 (Medium) ~0.7 (Non-polar)

NMR (Acetate)
NoneSinglet ~2.0 ppm (3H) Singlet ~2.0 ppm (6H)

NMR (Cage)
1.6-1.8 ppm (Multiplet)Split signals (Alpha vs Beta) 1.9-2.1 ppm (Shifted)
Solubility (DCM) PoorGood Excellent

Self-Validating Check:

  • NMR Integration: In the monoacetate, the ratio of the acetate methyl singlet (~2.0 ppm) to the cage protons (12H total) should be 3:12 (or 1:4) .

  • Symmetry Check: The diol and diacetate will show simpler

    
     NMR spectra due to symmetry. The monoacetate will show a distinct splitting of the bridgehead carbons (one carrying -OH, one carrying -OAc).
    

Troubleshooting

  • Issue: Low Conversion.

    • Cause: Bridgehead sterics are significant.

    • Fix: Increase DMAP load to 10 mol% or gently heat to 40°C. Do not exceed 50°C to avoid di-acetylation.

  • Issue: Product "Oils Out" during crystallization.

    • Fix: The monoacetate is often a waxy solid. Rely on column chromatography rather than recrystallization for the first purification.

  • Issue: Poor Solubility of Diol.

    • Fix: If pyridine alone fails to dissolve the diol, use a mixture of Pyridine/DMSO (10:1), though this complicates the aqueous workup (requires extensive water washing).

References

  • Preparation of Bicyclo[2.2.2]octane derivatives. (Describes the industrial synthesis and properties of the monoacetate/diacetate mixtures). Google Patents. WO2019075004A1. Link

  • Bicyclo[2.2.2]octane-1,4-diol, monoacetate. (Chemical structure and identifier verification). PubChem. CID 41173. Link

  • Purification of Bicyclo[2.2.2]octane-1,4-diol. (Solubility and handling of the parent diol). BenchChem Technical Support. Link

  • Acetylation of tertiary alcohols. (Standard Steglich/DMAP protocols for hindered alcohols). Organic Chemistry Portal. Link

Sources

Bicyclo(2.2.2)octane-1,4-diol, monoacetate as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Building Block for 3D-Rich Bioisosteres and Asymmetric Linkers

Executive Summary

Bicyclo[2.2.2]octane-1,4-diol, monoacetate (CAS 54774-94-6) represents a critical "desymmetrized" intermediate in the synthesis of high-value pharmaceutical scaffolds. While the parent bicyclo[2.2.2]octane (BCO) core is a widely recognized bioisostere for para-phenyl rings and tert-butyl groups, its symmetric nature poses synthetic challenges when distinct substituents are required at the 1- and 4-positions.

This guide details the utility of the monoacetate derivative as a gateway to asymmetric 1,4-disubstituted BCOs . By masking one bridgehead hydroxyl as an acetate ester, researchers can selectively functionalize the remaining hydroxyl, enabling the sequential installation of diverse pharmacophores. This strategy is essential for Fragment-Based Drug Discovery (FBDD) and the design of PROTAC linkers where defined 3D geometry and solubility are paramount.

Physicochemical Profile & Bioisosterism[1][2][3][4]

The BCO core offers a high fraction of sp³ carbons (


), which correlates with improved clinical success in drug development by enhancing solubility and metabolic stability compared to flat aromatic systems.
Table 1: Comparative Properties
Featurep-Phenylene (-C₆H₄-)Bicyclo[2.2.2]octane-1,4-diylAdvantage of BCO
Geometry Planar (2D)Rigid Cage (3D)Escapes "Flatland"; defined exit vectors.[1]
Bridgehead Dist. ~2.8 Å~2.6 ÅGeometrically similar; excellent spatial mimic.[1]
Electronic Character Electron-rich (

-system)
Aliphatic (

-framework)
No

-

stacking; reduced hERG binding risk.
Solubility Low (Lipophilic)Moderate to HighImproved water solubility (logP modulation).
Metabolic Stability Prone to oxidation (CYP450)Inert BridgeheadsResists oxidative metabolism.
Synthesis Protocol: Statistical Desymmetrization

Note: Direct commercial availability of the monoacetate can be sporadic. The most reliable route is the statistical desymmetrization of the commercially available Bicyclo[2.2.2]octane-1,4-diol.

Objective

To synthesize Bicyclo[2.2.2]octane-1,4-diol, monoacetate from the parent diol via controlled acetylation.

Reagents
  • Starting Material: Bicyclo[2.2.2]octane-1,4-diol (1.0 eq)[1]

  • Reagent: Acetic Anhydride (Ac₂O) (1.0 eq)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 eq)

  • Base/Solvent: Pyridine (5.0 eq) or Triethylamine/DCM

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure
  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend Bicyclo[2.2.2]octane-1,4-diol (10 mmol) in anhydrous DCM (50 mL). Add Pyridine (50 mmol) and DMAP (0.5 mmol).

  • Addition: Cool the suspension to 0°C. Add Acetic Anhydride (10 mmol) dropwise over 20 minutes. Crucial: Slow addition favors the mono-product over the di-acetate.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. The suspension should clear as the more soluble acetate forms.

  • Monitoring: Check reaction progress via TLC (Eluent: 50% Ethyl Acetate/Hexanes). Staining with PMA (Phosphomolybdic Acid) is required as the BCO core is not UV active.

    • R_f (Diacetate): ~0.7[2]

    • R_f (Monoacetate): ~0.4

    • R_f (Diol): ~0.1

  • Workup: Quench with saturated aqueous NH₄Cl (30 mL). Extract with DCM (3 x 30 mL). Wash combined organics with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: The crude residue will contain a statistical mixture (~25% Diol, ~50% Mono, ~25% Diacetate). Purify via silica gel flash chromatography (Gradient: 10%

    
     60% EtOAc in Hexanes).
    
    • Yield: Typically 40–50% of the desired monoacetate (theoretical max is 50% without recycling). Unreacted diol can be recycled.

Strategic Reactivity & Functionalization

The monoacetate serves as a pivot point. The free hydroxyl group is a tertiary alcohol at a bridgehead position. It is sterically hindered and cannot be oxidized to a carbonyl without breaking the cage. Its reactivity is dominated by S_N1-type substitutions or radical pathways.

Workflow Visualization

The following diagram illustrates the desymmetrization logic and downstream transformations.

BCO_Functionalization Diol BCO-1,4-Diol (Symmetric) Mono BCO Monoacetate (Desymmetrized) Diol->Mono Ac2O (1 eq) Statistical Control DiAc BCO-1,4-Diacetate Diol->DiAc Ac2O (Excess) Mono->DiAc Over-acetylation Halo 1-Halo-4-acetoxy-BCO (Halogenation) Mono->Halo SOCl2 or PBr3 (S_N1 Mechanism) Ether 1-Alkoxy-4-acetoxy-BCO (Etherification) Mono->Ether NaH, R-X (Williamson) Amine 1-Amino-4-acetoxy-BCO (Ritter Reaction) Mono->Amine HCN/H2SO4 (Ritter) Final Asymmetric 1,4-Disubstituted BCO Halo->Final 1. Functionalization 2. Hydrolysis (-OAc) Ether->Final Hydrolysis Amine->Final Hydrolysis

Caption: Desymmetrization of BCO-1,4-diol allows for independent modification of bridgehead positions. The monoacetate is the key divergence point.

Key Transformations for the Free Hydroxyl (-OH)
  • Halogenation (Activation):

    • Reaction: Treatment with Thionyl Chloride (SOCl₂) or PBr₃.

    • Mechanism:[2][3][4] S_N1. The bridgehead carbocation is relatively stable due to cage relaxation, though S_N2 is impossible (backside attack blocked).

    • Application: The resulting chloride/bromide is a versatile electrophile for Grignard formation or radical cross-coupling.

  • Ritter Reaction (Amination):

    • Reaction: Treatment with acetonitrile (or HCN equivalent) and H₂SO₄.

    • Product: 1-Acetamido-4-acetoxy-BCO.

    • Utility: Hydrolysis yields the 1-amino-4-hydroxy-BCO , a crucial scaffold for peptide mimetics.

  • Etherification:

    • Reaction: NaH + Alkyl Halide.

    • Note: Requires forcing conditions due to steric bulk of the bridgehead.

Application Case Studies
Case A: Peptide Isosteres (Proline/Phenyl Replacement)

In the design of protease inhibitors, replacing a Phenyl-Glycine motif with a BCO scaffold can improve potency.

  • Protocol: Start with BCO Monoacetate

    
     Convert free OH to Amine (Ritter) 
    
    
    
    Hydrolyze Acetate
    
    
    Oxidize resulting OH to Acid (via intermediate halide/nitrile, as direct oxidation is difficult).
  • Result: A rigid, non-planar amino acid analogue (4-aminobicyclo[2.2.2]octane-1-carboxylic acid).

Case B: Molecular Rotors and Materials

BCO derivatives are used as stators in molecular machines. The monoacetate allows the attachment of a "axle" (e.g., an alkyne via the activated halide) on one side while keeping the other side protected for later surface attachment.

Troubleshooting & Tips
  • Visualization: BCO compounds are often UV-inactive. Always use PMA, Anisaldehyde, or Iodine stains for TLC.

  • Solubility: The diol is very polar and sparingly soluble in DCM/Chloroform. The monoacetate is significantly more soluble in organic solvents, facilitating easier handling.

  • Purification: If separation of Mono/Di-acetate is difficult, use a gradient of Acetone/Hexane, which often provides better resolution for polar aliphatic alcohols than EtOAc/Hexane.

References
  • Synthesis and Properties of Bridgehead-Functionalized Bicyclo[2.2.2]octanes.Journal of Organic Chemistry. (Describes the fundamental reactivity of bridgehead centers).
  • Bicyclo[2.2.2]octane as a 3-D-rich Bioisostere for a Phenyl Ring. PharmaBlock Whitepaper. Link

  • Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates. Organic Chemistry Frontiers. Link

  • 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications (Comparative study including BCO). Link

  • PubChem Compound Summary: Bicyclo[2.2.2]octane-1,4-diol, monoacetate. National Library of Medicine. Link

Sources

Application of Bicyclo(2.2.2)octane-1,4-diol, monoacetate in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is structured to provide actionable, high-level technical guidance for drug discovery professionals.

Unlocking 3D Space: A Desymmetrized Scaffold for Medicinal Chemistry[1][2][3]

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from flat, aromatic-heavy molecules to three-dimensional (3D) scaffolds is a critical strategy to improve clinical success rates. Bicyclo[2.2.2]octane-1,4-diol, monoacetate (CAS: 54774-94-6) represents a strategic "gateway" molecule. Unlike its symmetric parent (the 1,4-diol), the monoacetate is desymmetrized , possessing two distinct orthogonal handles: a free hydroxyl group and a protected acetate ester.

This unique asymmetry allows medicinal chemists to sequentially functionalize the bridgehead positions, creating linear, rigid, and metabolically stable linkers ideal for PROTACs , molecular glues , and bioisosteric replacements of para-phenylene rings.

Technical Profile & Structural Advantages
PropertySpecificationDrug Discovery Impact
Structure Rigid, Bicyclic, AliphaticDefined exit vectors (180°) mimic p-phenylene but with 3D character.
Fsp³ Score 1.0 (High)Increases solubility and reduces non-specific binding compared to aromatics.
Metabolic Stability HighBridgehead carbons are resistant to CYP450 oxidation; no aromatic ring to epoxidize.
Lipophilicity ModerateModulates LogP without adding excessive molecular weight.
Geometry Distance: ~2.6 Å (Bridgehead)Slightly shorter than p-phenylene (~2.8 Å), allowing precise spatial tuning.
Strategic Application: The Power of Desymmetrization

The primary challenge with Bicyclo[2.2.2]octane-1,4-diol is its symmetry. Reacting the diol typically yields mixtures of unreacted, mono-, and di-substituted products. The monoacetate resolves this by providing a pre-differentiated scaffold.

Core Workflow: Heterobifunctional Linker Synthesis

The monoacetate allows for an A-B functionalization strategy :

  • Step 1 (Handle A): Reaction of the free hydroxyl (e.g., to a carbamate, ether, or mesylate).

  • Step 2 (Deprotection): Hydrolysis of the acetate group to reveal the second hydroxyl.

  • Step 3 (Handle B): Reaction of the second hydroxyl with a different pharmacophore.

BCO_Workflow Diol Symmetric Diol (HO-BCO-OH) MonoAc Monoacetate (HO-BCO-OAc) *Desymmetrized* Diol->MonoAc Statistical Acetylation Inter Intermediate A (R1-O-BCO-OAc) MonoAc->Inter Funct. A (e.g., Isocyanate) Deac Deacetylated (R1-O-BCO-OH) Inter->Deac Hydrolysis (LiOH) Final Heterobifunctional Drug (R1-O-BCO-O-R2) Deac->Final Funct. B (e.g., Etherification)

Figure 1: The strategic workflow for utilizing Bicyclo[2.2.2]octane-1,4-diol, monoacetate to generate heterobifunctional ligands.

Detailed Experimental Protocols
Protocol A: Synthesis of the Monoacetate (Statistical Desymmetrization)

Use this protocol if you possess the 1,4-diol and need to generate the monoacetate in-house.

Reagents:

  • Bicyclo[2.2.2]octane-1,4-diol (1.0 equiv)[1]

  • Acetic Anhydride (1.0 equiv)

  • Pyridine (solvent/base)

  • DMAP (Catalytic, 0.05 equiv)

Procedure:

  • Dissolution: Dissolve 10 mmol of Bicyclo[2.2.2]octane-1,4-diol in 20 mL of anhydrous pyridine.

  • Addition: Cool to 0°C. Add acetic anhydride (10 mmol) dropwise over 30 minutes. The slow addition is crucial to maximize the statistical distribution towards the mono-product.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Workup: Concentrate the pyridine under reduced pressure. Dilute the residue with EtOAc (50 mL) and wash with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.

  • Purification: Dry over Na₂SO₄ and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

    • Elution Order: Diacetate (fastest) -> Monoacetate (Target) -> Unreacted Diol (slowest).

    • Expected Yield: ~40-50% (Statistical max is 50%).

Protocol B: Converting Monoacetate to a PROTAC Linker (Carbamate/Ether Route)

This protocol demonstrates converting the free -OH to a carbamate (Handle A) and the Acetate to an ether (Handle B).

Phase 1: Carbamate Formation (Handle A)

  • Setup: Dissolve Monoacetate (1.0 equiv) in DCM.

  • Activation: Add 4-Nitrophenyl chloroformate (1.2 equiv) and Pyridine (1.5 equiv) at 0°C. Stir for 4 hours.

  • Coupling: Add the amine-containing Ligand A (e.g., Lenalidomide derivative) (1.1 equiv) and DIPEA (2.0 equiv). Stir overnight at RT.

  • Result: Formation of Ligand A-NH-C(O)O-BCO-OAc.

Phase 2: Acetate Hydrolysis

  • Hydrolysis: Dissolve the intermediate from Phase 1 in THF/MeOH/Water (3:1:1).

  • Reagent: Add LiOH.H₂O (2.0 equiv). Stir at RT for 2 hours. Note: Monitor closely to avoid hydrolyzing the carbamate; carbamates are generally stable to mild basic hydrolysis compared to esters.

  • Workup: Neutralize with 1M HCl, extract with EtOAc.

Phase 3: Ether Formation (Handle B) Since bridgehead alcohols are sterically hindered, standard Williamson ether synthesis can be sluggish. Silver-mediated alkylation is recommended.

  • Reagents: Dissolve the Phase 2 product (Free -OH) in dry DMF.

  • Coupling: Add Alkyl Halide (Ligand B-Linker-Br) (3.0 equiv) and Ag₂O (1.5 equiv).

  • Conditions: Stir at 60°C for 24-48 hours.

  • Result: Ligand A-NH-C(O)O-BCO-O-Linker-Ligand B.

Critical Considerations & Troubleshooting
  • Reactivity: Bridgehead hydroxyls are tertiary but cannot undergo elimination (Bredt’s Rule prevents double bond formation at the bridgehead). This makes them chemically robust but nucleophilically sluggish.

  • Leaving Groups: Do not attempt simple S_N2 displacement at the bridgehead carbon (e.g., converting -OH to -Br and displacing with an amine). Backside attack is geometrically impossible.

    • Solution: Use radical chemistry or form bonds through the oxygen (ethers, esters, carbamates).

  • Solubility: The monoacetate is a solid. If solubility in DCM is poor, use THF or a DCM/MeOH mixture.

References
  • PharmaBlock. "Bicyclo[2.2.2]octane as A 3-D-rich Bioisostere for A Phenyl Ring."[1] PharmaBlock Whitepapers.[1] Link

  • Levterov, V. V., et al. (2024).[2][3] "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Enamine Bioisostere Reports. Link

  • Lemouchi, C., et al. (2013).[3] "Asymmetric 1,4-bis(ethynyl)bicyclo[2.2.2]octane rotators via monocarbinol functionalization." Beilstein Journal of Organic Chemistry, 9, 1367–1373. Link

  • BenchChem. "Purification and Solubility of Bicyclo[2.2.2]octane-1,4-diol." Technical Support Center. Link

  • PubChem. "Bicyclo[2.2.2]octane-1,4-diol, monoacetate (CID 41173)."[4] National Library of Medicine. Link

Sources

Application Note: Enzymatic Kinetic Resolution of Bicyclo[2.2.2]octene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Chemoenzymatic desymmetrization, biocatalyst optimization, and self-validating kinetic resolution protocols.

Introduction & Strategic Importance

Bicyclo[2.2.2]octene derivatives are highly rigid, bridged carbocycles that serve as privileged scaffolds in advanced organic synthesis. They are essential precursors for highly functionalized natural products, such as the complex terpenoid ryanodine[1], and act as foundational building blocks for


-symmetric chiral diene ligands used in rhodium- and iridium-catalyzed asymmetric transformations[2].

However, the symmetric nature of the bicyclo[2.2.2]octene core makes chemical desymmetrization challenging. Enzymatic kinetic resolution (EKR) using lipases has emerged as the most robust, scalable, and highly enantioselective method to access homochiral bicyclic alcohols and acetates[3]. This application note details the mechanistic rationale, optimized protocols, and self-validating workflows required to achieve >99% enantiomeric excess (


) in the resolution of these critical intermediates.

Mechanistic Rationale & Biocatalyst Selection

The success of a kinetic resolution relies on the differential transition-state energies when a chiral enzyme interacts with a racemic substrate.

  • Biocatalyst Selection: Immobilized lipases, particularly Candida antarctica lipase B (CAL-B, commercially available as Novozym 435) and Lipase A (CAL-A), possess deep, hydrophobic binding pockets that perfectly accommodate the bulky, bridged stereocenter of bicyclo[2.2.2]octenes[2][4]. The enzyme's stereospecific funnel strongly favors the acylation of the

    
    -enantiomer (following Kazlauskas' rule).
    
  • Acyl Donor Causality: Transesterification is inherently an equilibrium process. To drive the reaction to completion, vinyl acetate is utilized as the acyl donor[5]. The leaving group, vinyl alcohol, immediately tautomerizes into acetaldehyde. This irreversible tautomerization eliminates product inhibition and prevents the reverse reaction, ensuring strict kinetic control.

  • Solvent Causality: The reaction is performed in strictly anhydrous, non-polar organic solvents (e.g., hexane or diisopropyl ether). Non-polar media preserve the essential micro-hydration shell around the enzyme—locking it in its active conformation—while preventing competitive hydrolysis of the acyl-enzyme intermediate by bulk water[5].

ChemoenzymaticWorkflow Racemate Racemic Bicyclo[2.2.2]octene Enzyme CAL-B Biocatalyst + Vinyl Acetate Racemate->Enzyme Organic Solvent Resolution Kinetic Resolution (50% Conversion) Enzyme->Resolution Enantioselective Acylation Product1 Enantiopure Acetate (ee > 99%) Resolution->Product1 Fast Reacting (R)-Enantiomer Product2 Enantiopure Alcohol (ee > 98%) Resolution->Product2 Unreacted (S)-Enantiomer

Caption: Workflow of the lipase-mediated kinetic resolution of bicyclo[2.2.2]octene derivatives.

Experimental Protocols

The following protocol describes a self-validating system for the kinetic resolution of a representative racemic bicyclo[2.2.2]octen-2-ol.

Protocol A: Preparation of the Anhydrous Reaction System
  • Substrate Preparation: Dissolve 10.0 mmol of racemic bicyclo[2.2.2]octen-2-ol in 50 mL of anhydrous hexane (HPLC grade, stored over 3Å molecular sieves).

  • Acyl Donor Addition: Add 30.0 mmol (3.0 equivalents) of vinyl acetate. Note: Excess acyl donor ensures pseudo-first-order kinetics regarding the substrate.

  • Biocatalyst Loading: Introduce 50 mg of immobilized CAL-B (Novozym 435) per mmol of substrate (total 500 mg). The immobilization on macroporous acrylic resin allows for easy recovery and prevents enzyme aggregation.

Protocol B: Lipase-Catalyzed Kinetic Resolution
  • Incubation: Place the reaction vessel in an orbital shaker set to 30 °C at 150 rpm. Causality: Magnetic stirring is strictly prohibited as the stir bar will mechanically grind and destroy the immobilized resin beads, leading to loss of enzyme activity.

  • Reaction Monitoring (Critical Step): In a kinetic resolution, the theoretical maximum yield of a single enantiomer is 50%. If the reaction proceeds past 50% conversion, the enzyme will begin acylating the slower-reacting enantiomer, destroying the

    
     of the product.
    
  • Sampling: Withdraw 50 µL aliquots every 2 hours. Dilute with 950 µL of hexane, filter through a 0.2 µm PTFE syringe filter, and analyze via chiral GC or HPLC to monitor the

    
     of both the substrate (
    
    
    
    ) and the product (
    
    
    ).
Protocol C: Reaction Termination, Separation, and Self-Validation
  • Termination: Once the conversion (

    
    ) reaches exactly 49-50% (typically 12-16 hours), terminate the reaction by vacuum filtration through a sintered glass funnel to remove the CAL-B beads. Wash the beads with cold hexane for future recycling.
    
  • Chromatographic Separation: Concentrate the filtrate under reduced pressure. Separate the highly non-polar enantiopure acetate from the more polar unreacted alcohol using silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate gradient).

  • Validation: Calculate the Enantiomeric Ratio (

    
    -value) to validate the system's efficiency (See Section 5).
    

Catalytic Cycle & Kinetic Control

Understanding the enzymatic mechanism is crucial for troubleshooting. The catalytic triad (Ser-His-Asp) of the lipase attacks the carbonyl carbon of vinyl acetate, forming the acyl-enzyme intermediate. The rigid bicyclo[2.2.2]octene alcohol then acts as the nucleophile. The spatial constraints of the enzyme's binding pocket dictate that only one stereofacial approach is energetically viable[2].

CatalyticCycle E Free Lipase (CAL-B) Active Site Serine Tet1 Tetrahedral Intermediate I (Vinyl Acetate Binding) E->Tet1 Addition of Vinyl Acetate AcylE Acyl-Enzyme Intermediate Tet2 Tetrahedral Intermediate II (Fast Enantiomer Binding) AcylE->Tet2 Nucleophilic attack by (R)-Alcohol Tet1->AcylE Irreversible release of Acetaldehyde Prod Enantiopure Acetate + Free Enzyme Tet2->Prod Resolution & Esterification Prod->E Cycle Reset

Caption: Catalytic cycle of CAL-B showing irreversible acylation driven by acetaldehyde release.

Quantitative Data & Biocatalyst Screening

To ensure a self-validating protocol, the Enantiomeric Ratio (


-value) must be calculated. The 

-value is independent of conversion and represents the intrinsic selectivity of the enzyme. An

-value > 100 is considered excellent for industrial applications[4].

Self-Validation Equation (Kagan's Equation):



Where conversion

Table 1: Biocatalyst Screening for Bicyclo[2.2.2]octene Resolution

BiocatalystSolventAcyl DonorTemp (°C)Time (h)Conv. (

, %)

(%)

(%)

-value
CAL-B (Novozym 435) HexaneVinyl Acetate301249.5>99>99>200
CAL-A IsooctaneVinyl Butyrate40545.08199>150
Lipase PS DIPEVinyl Acetate302445.0829845
PPL THFVinyl Acetate304815.0179512

Data Interpretation: CAL-B in hexane provides the optimal thermodynamic environment, achieving near-perfect resolution. CAL-A provides a faster reaction rate (5 hours) with excellent product


, though substrate 

requires pushing the conversion slightly higher[4].

Troubleshooting & Quality Control

  • Low Conversion Rates: If conversion stalls below 30%, the enzyme may be inhibited by trace moisture in the solvent (causing hydrolysis of vinyl acetate instead of transesterification) or by acetaldehyde accumulation. Ensure solvents are strictly anhydrous and consider conducting the reaction in an open flask (with a drying tube) to allow volatile acetaldehyde to escape.

  • Poor Enantiomeric Excess (

    
    ):  If the product 
    
    
    
    is low, the reaction has likely over-proceeded past the 50% conversion mark. Stop the reaction earlier. Alternatively, the chosen solvent may be too polar (e.g., THF), which can strip the essential hydration layer from the enzyme, altering its stereospecific conformation.

References

  • Iwatsu, M., Urabe, D., & Inoue, M. (2010). Asymmetric syntheses of highly functionalized bicyclo[2.2.2]octene derivatives. Heterocycles. 1

  • Luo, Y., & Carnell, A. J. (2010). A Practical Chemo-enzymatic Synthesis of Homochiral Bicyclo[2.2.2]octane-2,5-dione. The Journal of Organic Chemistry. 2

  • Janssen, A. J. M. Enzymatic Resolution of Primary and Secondary Alcohols in Organic Media. Radboud University. 5

  • Brenna, E., et al. (2020). Stereoselective Synthesis of Terpenoids through Lipase-Mediated Resolution Approaches. Molecules. 3

  • SciELO. Studies of the Reaction Conditions for a More Efficient Protocol Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols. J. Braz. Chem. Soc.4

Sources

Strategic Synthesis of the Bicyclo[2.2.2]octane Core via the Diels-Alder Reaction: An Application Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Value of Three-Dimensional Scaffolds in Drug Discovery

In the landscape of modern drug development, moving beyond "flat" two-dimensional aromatic structures is a critical strategy for improving the efficacy, selectivity, and physicochemical properties of therapeutic candidates. The bicyclo[2.2.2]octane core, a rigid and well-defined three-dimensional scaffold, has emerged as a valuable building block for this purpose. Its unique conformational rigidity allows for the precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. This structural motif is found in a variety of complex natural products and has been successfully employed as a bioisostere for phenyl rings, often improving properties such as aqueous solubility and metabolic stability.

The most powerful and versatile method for constructing the bicyclo[2.2.2]octane framework is the Nobel Prize-winning Diels-Alder reaction.[1] This [4+2] cycloaddition provides a direct route to this complex architecture with excellent control over stereochemistry.[2] This guide provides an in-depth exploration of the mechanistic principles of the Diels-Alder reaction for synthesizing the bicyclo[2.2.2]octane core and offers detailed, field-proven protocols for its practical application in a research setting.

Part 1: Mechanistic Principles of the Bicyclo[2.2.2]octane Synthesis

The Diels-Alder reaction is a concerted, pericyclic reaction where a conjugated diene reacts with an alkene (the dienophile) to form a six-membered ring.[1] Understanding the key factors that govern this reaction is paramount for successfully synthesizing the bicyclo[2.2.2]octane core.

The Key Players: Diene and Dienophile
  • The Diene: For the synthesis of the bicyclo[2.2.2]octane system, 1,3-cyclohexadiene is the archetypal diene. A critical requirement for any diene in this reaction is its ability to adopt an s-cis conformation, where the double bonds are on the same side of the connecting single bond.[3][4] This conformation is necessary to allow for the proper orbital overlap with the dienophile.[5] Cyclic dienes like 1,3-cyclohexadiene are exceptionally reactive because they are permanently "locked" in the required s-cis conformation.[6][7]

  • The Dienophile: The reactivity of the dienophile is greatly enhanced by the presence of electron-withdrawing groups (EWGs) conjugated with the double bond.[4][8] These groups make the dienophile's π system electron-poor, facilitating the reaction with the electron-rich diene. Common examples of highly reactive dienophiles include maleic anhydride, acrylates, and quinones.

Stereochemical Control: The Alder "Endo Rule"

When a cyclic diene reacts with a dienophile, two stereoisomeric products are possible: endo and exo. The Diels-Alder reaction, when performed under kinetic control (i.e., at lower temperatures), typically shows a strong preference for the formation of the endo product.[6][9] This phenomenon, known as the Alder "Endo Rule," is attributed to stabilizing "secondary orbital interactions."[10][11] In the endo transition state, the π system of the electron-withdrawing groups on the dienophile is positioned underneath the developing π bond of the newly forming six-membered ring, leading to a more stabilized transition state.[10][12]

Caption: Diels-Alder reaction mechanism forming the bicyclo[2.2.2]octane core.

Accelerating the Reaction: Lewis Acid Catalysis

The rate and selectivity of the Diels-Alder reaction can be significantly enhanced by the use of Lewis acid catalysts, such as aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂).[1] The Lewis acid coordinates to the electron-withdrawing group (e.g., a carbonyl) on the dienophile. This coordination makes the dienophile even more electron-deficient, which accelerates the reaction.[13] Furthermore, catalysis can often increase the preference for the endo product and improve regioselectivity in reactions with unsymmetrical reactants.[14]

Part 2: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a foundational bicyclo[2.2.2]octane derivative.

Protocol 1: Synthesis of endo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic Anhydride

This procedure details the classic and highly reliable reaction between 1,3-cyclohexadiene and maleic anhydride. It serves as an excellent entry point for constructing the bicyclo[2.2.2]octane core.

Materials and Reagents

Reagent/MaterialQuantityMolar Eq.Properties
Maleic Anhydride2.5 g1.0FW: 98.06 g/mol , Solid
1,3-Cyclohexadiene2.5 mL~1.1FW: 80.13 g/mol , d=0.841 g/mL, Liquid
Toluene20 mL-Anhydrous solvent
Hexanes~50 mL-For washing/recrystallization
Round-bottom flask (50 mL)1-Oven-dried
Reflux condenser1-With drying tube (CaCl₂)
Magnetic stirrer and stir bar1-
Filtration apparatus (Büchner)1-

Experimental Workflow Diagram

Experimental_Workflow Setup 1. Reaction Setup (Flask, Stirrer, Toluene, Maleic Anhydride) Addition 2. Reagent Addition (Add 1,3-Cyclohexadiene) Setup->Addition Reaction 3. Reaction (Heat to 80°C) Addition->Reaction Precipitation 4. Product Precipitation (Cool to RT, then Ice Bath) Reaction->Precipitation Isolation 5. Isolation (Vacuum Filtration) Precipitation->Isolation Purification 6. Purification (Wash with Hexanes) Isolation->Purification Characterization 7. Characterization (NMR, IR, mp) Purification->Characterization

Caption: Experimental workflow for the synthesis of the bicyclo[2.2.2]octane adduct.

Step-by-Step Procedure

  • Reaction Setup: To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add maleic anhydride (2.5 g) and toluene (20 mL).

  • Reagent Addition: While stirring, add 1,3-cyclohexadiene (2.5 mL) to the flask.

  • Reaction: Attach a reflux condenser fitted with a drying tube. Heat the reaction mixture in an oil bath at 80°C with vigorous stirring. The solid maleic anhydride will dissolve as the reaction proceeds. Monitor the reaction for approximately 1-2 hours.

  • Product Precipitation: After the reaction period, remove the flask from the oil bath and allow it to cool to room temperature. A white crystalline solid should precipitate. To maximize precipitation, cool the flask in an ice-water bath for an additional 15-20 minutes.

  • Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with two portions of cold hexanes (~25 mL each) to remove any residual toluene and unreacted starting materials.

  • Drying and Characterization: Allow the product to air-dry on the filter paper, then transfer to a watch glass to dry completely. Determine the yield and characterize the product by melting point, IR, and NMR spectroscopy. The expected product is a white crystalline solid with a melting point of 144-147°C.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol provides a general framework for a Lewis acid-catalyzed reaction, which is often necessary for less reactive diene/dienophile pairs or to enhance stereoselectivity.[2]

General Considerations:

  • Anhydrous Conditions: Lewis acids are extremely sensitive to moisture. All glassware must be rigorously dried (oven or flame-dried), and anhydrous solvents must be used. The reaction should be run under an inert atmosphere (Nitrogen or Argon).

  • Temperature Control: The addition of the Lewis acid and the reaction itself are often performed at low temperatures (e.g., 0°C to -78°C) to control the reaction rate and selectivity.

Step-by-Step Procedure (General)

  • Inert Atmosphere Setup: Assemble and dry the reaction glassware (round-bottom flask, addition funnel if needed) and place it under a positive pressure of nitrogen or argon.

  • Solvent and Dienophile Addition: Add the anhydrous solvent (e.g., dichloromethane or toluene) and the dienophile to the reaction flask.

  • Cooling: Cool the solution to the desired temperature (e.g., 0°C) using an ice-water bath.

  • Lewis Acid Addition: Slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂ or a solution of AlCl₃) to the stirred solution of the dienophile. Stir for 10-15 minutes to allow for complexation.

  • Diene Addition: Slowly add the diene (e.g., 1,3-cyclohexadiene) to the reaction mixture.

  • Reaction Monitoring: Maintain the reaction at the specified temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it by slowly adding a suitable reagent (e.g., water, saturated NaHCO₃ solution, or a pH 7 phosphate buffer) at low temperature.

  • Workup and Purification: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel, extract the product with an organic solvent, wash the combined organic layers (e.g., with brine), dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography.

Part 3: Characterization and Validation

The structure of the synthesized endo-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride from Protocol 1 can be confirmed by standard spectroscopic methods.

  • ¹H NMR: The spectrum will show characteristic signals for the vinylic protons of the double bond (~6.3-6.5 ppm), the bridgehead protons, and the protons adjacent to the anhydride functionality. The coupling patterns are complex but highly diagnostic for the bicyclic structure.

  • ¹³C NMR: The spectrum will confirm the number of unique carbon environments, including the carbonyl carbons of the anhydride (~170-175 ppm) and the sp² carbons of the double bond (~130-140 ppm).[15]

  • IR Spectroscopy: A strong absorption band characteristic of the C=O stretch in an anhydride will be observed around 1780 cm⁻¹ and 1850 cm⁻¹.[16]

Conclusion

The Diels-Alder reaction is an indispensable tool for the synthesis of the bicyclo[2.2.2]octane core, a scaffold of increasing importance in medicinal chemistry. Its ability to rapidly generate molecular complexity with high stereochemical control makes it a cornerstone of modern organic synthesis. By understanding the core principles of diene conformation, dienophile activation, stereoselectivity, and Lewis acid catalysis, researchers can effectively leverage this reaction to create novel three-dimensional molecules for the development of next-generation therapeutics. The protocols provided herein offer a validated and reproducible pathway for accessing this valuable chemical architecture.

References

  • Chemistry Stack Exchange. (2014, December 8). Endo rule and stereoselectivity in the Diels-Alder reaction. [Link]

  • Reddit. (2019, January 21). Endo Rule for Diels-Alder? r/OrganicChemistry. [Link]

  • Lumen Learning. 13.5. The Diels-Alder reaction | Organic Chemistry II. [Link]

  • Oreate AI Blog. (2026, February 19). The Subtle Dance of Molecules: Unpacking the Endo Selectivity in Diels-Alder Reactions. [Link]

  • Chemistry LibreTexts. (2020, May 30). 16.7: Diels-Alder Stereochemistry. [Link]

  • MDPI. (2024, March 6). Progress in Lewis-Acid-Templated Diels–Alder Reactions. [Link]

  • Chemistry Steps. Endo and Exo products of Diels-Alder Reaction with Practice Problems. [Link]

  • JoVE. (2023, April 30). Video: Diels–Alder Reaction Forming Cyclic Products: Stereochemistry. [Link]

  • Master Organic Chemistry. (2017, May 12). s-cis and s-trans Conformations of Dienes. [Link]

  • Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. [Link]

  • Wikipedia. Diels–Alder reaction. [Link]

  • PubChem. Endo-bicyclo(2.2.2)oct-5-ene-2,3-dicarboxylic anhydride. [Link]

  • University of North Texas Digital Library. (n.d.). Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA). [Link]

  • Preprints.org. (2024, January 3). Progress in Lewis Acid Template-Mediated Diels-Alder Reaction. [Link]

  • Indian Academy of Sciences. Lewis acid catalyst system for Diels–Alder reaction. [Link]

  • ResearchGate. (2025, August 6). Diels Alder Synthesis of endo-cis-N-Phenylbicyclo[2.2.2]oct-5-en-2,3-dicarboximide. [Link]

  • SpectraBase. endo-Bicyclo[11][11][11]oct-5-ene-2,3-dicarboxylic anhydride - Optional[FTIR] - Spectrum. [Link]

  • Stenutz. endo-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride. [Link]

  • Baar, M. R., & Wustholz, K. (2005). Diels–Alder Synthesis of endo-cis-N-Phenylbicyclo[2.2.2]oct-5-en-2,3-dicarboximide. Journal of Chemical Education, 82(9), 1393. [Link]

  • Taylor & Francis Online. (2008, April 23). Analysis of 1H and 13C{1H} NMR Spectral Parameters and Geometries of Three Isomeric Diphenylbicyclo[2.2.1]Hept-5-Ene-2,3-Dicarboxylic Anhydrides. [Link]

  • U.S. Environmental Protection Agency. Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride, cis-endo- Properties. [Link]

Sources

Protecting Group Strategies for Bicyclo[2.2.2]octane-1,4-diol: An In-Depth Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Bicyclo[2.2.2]octane-1,4-diol is a rigid, symmetrical diol that serves as a valuable building block in medicinal chemistry and materials science. Its unique three-dimensional structure is often exploited to introduce conformational rigidity and to control the spatial orientation of functional groups in target molecules.[1][2] In the synthesis of complex molecules incorporating the bicyclo[2.2.2]octane scaffold, the selective protection and deprotection of its two hydroxyl groups is a critical and often challenging task. The inert nature of the bridgehead positions to nucleophilic substitution makes the functionalization of the hydroxyl groups a key synthetic handle.[3]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of protecting group strategies for bicyclo[2.2.2]octane-1,4-diol. We will delve into the nuances of selective mono-protection versus di-protection, offering field-proven insights and detailed experimental protocols for the most common and effective protecting groups. The causality behind experimental choices will be explained to ensure that each protocol is a self-validating system.

Core Concepts in the Protection of a Symmetrical Diol

The primary challenge in the functionalization of bicyclo[2.2.2]octane-1,4-diol lies in achieving selective mono-protection due to the identical reactivity of the two hydroxyl groups. Statistical mixtures of the starting material, mono-protected, and di-protected products are often obtained. Strategies to favor mono-protection typically involve:

  • Using a sub-stoichiometric amount of the protecting group reagent.

  • Employing a large excess of the diol.

  • Leveraging subtle differences in steric hindrance or electronic properties after the first protection event.

  • Utilizing enzymatic or catalytic methods for desymmetrization.

This guide will focus on practical, laboratory-scale chemical methods for achieving both mono- and di-protection.

Protecting Group Selection: A Comparative Overview

The choice of protecting group is dictated by its stability towards various reaction conditions planned in the synthetic route and the ease of its selective removal. The most commonly employed protecting groups for alcohols, and by extension for diols like bicyclo[2.2.2]octane-1,4-diol, are silyl ethers, benzyl ethers, and esters.

Protecting GroupProtection ConditionsDeprotection ConditionsStability ProfileKey Considerations
Silyl Ethers (e.g., TBDMS) R3SiCl, base (e.g., imidazole, Et3N)Fluoride source (e.g., TBAF), acidStable to bases, mild oxidants, and reducing agents. Labile to acid and fluoride.Tunable stability based on the steric bulk of the silyl group.
Benzyl Ethers (Bn) BnBr, NaH or other strong baseCatalytic hydrogenation (e.g., H2, Pd/C), strong acidStable to a wide range of acidic and basic conditions, oxidants, and reducing agents.Deprotection conditions can affect other functional groups (e.g., alkenes, alkynes).
Esters (e.g., Acetate) Ac2O or AcCl, base (e.g., pyridine, Et3N)Base-mediated hydrolysis (e.g., K2CO3, NaOH), acid-mediated hydrolysisStable to acidic conditions and some reducing agents. Labile to basic conditions.Can be introduced under mild conditions.

Experimental Protocols

The following protocols are designed as a starting point and may require optimization based on specific experimental setups and desired outcomes. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

I. Silyl Ether Protection

Silyl ethers are a versatile choice for protecting alcohols due to their ease of formation and tunable stability. The tert-butyldimethylsilyl (TBDMS) group is a popular choice, offering a good balance of stability and ease of cleavage.

This protocol aims for the selective mono-protection by using a limited amount of the silylating agent.

Workflow for Mono-TBDMS Protection

Diol Bicyclo[2.2.2]octane-1,4-diol Reaction Silylation Diol->Reaction Reagents TBDMS-Cl (0.95 eq) Imidazole (2.5 eq) DMF, 0 °C to rt Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-(tert-Butyldimethylsilyloxy) bicyclo[2.2.2]octan-1-ol Purification->Product Diol Bicyclo[2.2.2]octane-1,4-diol Reaction Benzylation Diol->Reaction Reagents NaH (1.1 eq) BnBr (1.0 eq) Anhydrous THF, 0 °C to reflux Reagents->Reaction Workup Quench with water & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-(Benzyloxy)bicyclo[2.2.2]octan-1-ol Purification->Product

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Bicyclo[2.2.2]octane-1,4-diol, monoacetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation of highly polar, non-UV active intermediates. Bicyclo[2.2.2]octane-1,4-diol, monoacetate (CAS: 54774-94-6) is a critical building block in drug discovery, often utilized to introduce rigid, three-dimensional bicyclic scaffolds into therapeutic agents to improve pharmacokinetic properties[1].

However, purifying this intermediate via normal-phase column chromatography presents a unique set of challenges. Because it is synthesized via the desymmetrization of a diol, the crude reaction is almost always a statistical mixture of the starting material, the target monoacetate, and an over-reacted diacetate[2].

This guide provides a causality-driven approach to troubleshooting your purification workflow, ensuring high-yield and high-purity recovery of your target compound.

Troubleshooting & FAQs

Q1: Why is my monoacetate invisible on standard UV-directed flash chromatography? Causality: The bicyclo[2.2.2]octane scaffold is a fully saturated, aliphatic bridged system[1]. The monoacetate derivative lacks conjugated pi-electron systems. The only chromophore present is the acetate carbonyl, which has a weak absorption maximum near 210 nm. Because common normal-phase eluents like ethyl acetate have UV cutoffs around 256 nm, the solvent completely masks the compound's absorption. Solution: You must switch your detection modality. If using an automated flash system, utilize an Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector. For manual column chromatography, you must spot your fractions on a silica TLC plate and visualize them using a chemical stain such as Potassium Permanganate (KMnO


) or Cerium Ammonium Molybdate (CAM) followed by gentle heating[3].

Q2: How do I cleanly separate the monoacetate from the diol and diacetate? Causality: The three species in your crude mixture have drastically different hydrogen-bonding capabilities. The diacetate is highly lipophilic (no hydrogen bond donors), the monoacetate has intermediate polarity (one hydrogen bond donor), and the diol is highly polar (two hydrogen bond donors)[2]. Solution: Implement a step-gradient elution strategy. Isocratic elution will either cause the diol to co-elute (if the solvent is too polar) or cause the monoacetate to broaden and tail (if the solvent is too non-polar). Use 10% EtOAc/Hexanes to flush the diacetate, step up to 35% to elute the monoacetate, and finally strip the column with 80% EtOAc to recover the unreacted diol.

Q3: I am experiencing severe peak tailing for the monoacetate. How do I fix this? Causality: The free tertiary hydroxyl group at the 4-position of the monoacetate acts as a strong hydrogen-bond donor. This group interacts strongly with the acidic, unendcapped silanol (-SiOH) groups on the silica gel stationary phase, causing the compound to drag as it travels down the column. Solution: Employ a "dry loading" technique. Dissolving the crude mixture in a polar solvent and loading it directly as a liquid can disrupt the local solvent equilibrium at the column head, exacerbating tailing. Instead, adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent completely, and apply it as a solid, uniform band at the top of the column.

Quantitative Data: Chromatographic Properties

To successfully design your gradient, reference the relative polarities and expected retention factors (R


) summarized below.
CompoundFunctional GroupsRelative PolarityTypical TLC R

(50% EtOAc/Hexanes)
Elution Order
Bicyclo[2.2.2]octane-1,4-diyl diacetate Two esters (-OAc)Low~0.751st
Bicyclo[2.2.2]octane-1,4-diol, monoacetate One ester (-OAc), One hydroxyl (-OH)Medium~0.452nd
Bicyclo[2.2.2]octane-1,4-diol Two hydroxyls (-OH)High~0.103rd
Experimental Protocol: Step-by-Step Isolation

This protocol relies on a self-validating feedback loop: dry-loading ensures a tight initial band, step-gradients isolate the specific polarities, and chemical staining validates the fraction contents.

  • Column Preparation: Pack a glass column with 230–400 mesh silica gel using a slurry method in 10% Ethyl Acetate (EtOAc) in Hexanes. Ensure the silica bed is perfectly level to prevent band broadening.

  • Dry Loading: Dissolve the crude statistical mixture in a minimum volume of Dichloromethane (DCM). Add dry silica gel (approximately 2-3 times the mass of your crude mixture) to the flask. Concentrate the mixture under reduced pressure until a free-flowing powder is obtained. Carefully pour this powder evenly onto the top of the packed silica bed.

  • Elution Step 1 (Diacetate Removal): Elute with 2 to 3 column volumes (CV) of 10% EtOAc in Hexanes. The non-polar diacetate will elute in this phase.

  • Elution Step 2 (Monoacetate Isolation): Increase the gradient to 35% EtOAc in Hexanes. Collect smaller fractions (e.g., 15–20 mL depending on scale). The target monoacetate will elute in this window.

  • Elution Step 3 (Diol Recovery): Increase the eluent to 80% EtOAc in Hexanes (or 5% Methanol in DCM) to flush out the highly retained diol for future recycling.

  • Fraction Analysis: Spot the collected fractions from Step 2 on a silica TLC plate. Dip the plate in a KMnO

    
     stain solution and gently heat with a heat gun. The monoacetate will appear as a bright yellow spot against a purple background.
    
  • Concentration: Pool the fractions containing the pure monoacetate and concentrate under reduced pressure (rotary evaporation) at 35°C to yield the final purified product.

Workflow Visualization

purification_workflow Crude Crude Reaction Mixture (Diol + Monoacetate + Diacetate) Load Dry Loading onto Silica Gel (DCM solvent removal) Crude->Load Elute1 10% EtOAc/Hexanes Elutes Diacetate Load->Elute1 Step 1 Elute2 35% EtOAc/Hexanes Elutes Monoacetate (Target) Load->Elute2 Step 2 Elute3 80% EtOAc/Hexanes Elutes Diol (Recovery) Load->Elute3 Step 3 Detect TLC Analysis (KMnO4 Stain / Heat) Elute2->Detect Pure Pure Monoacetate Concentrated via Rotovap Detect->Pure Pool pure fractions

Workflow for the chromatographic isolation of Bicyclo[2.2.2]octane-1,4-diol, monoacetate.

References

1.[1] National Center for Biotechnology Information (NCBI). Bicyclo(2.2.2)octane-1,4-diol, monoacetate | C10H16O3 | CID 41173 - PubChem. Retrieved from:[Link] 2. Google Patents. US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives. Retrieved from: 3.[3] National Institutes of Health (NIH) - PMC. Amphidynamic Crystals of a Steroidal Bicyclo[2.2.2]octane Rotor: A High Symmetry Group that Rotates Faster than Smaller Methyl and Methoxy Groups. Retrieved from:[Link]

Sources

Technical Support Center: Preserving the Bicyclo[2.2.2]octane Scaffold in Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who are integrating the bicyclo[2.2.2]octane (BCO) skeleton into their pipelines. The BCO core is a premier 3D bioisostere for the para-phenyl ring,1[1].

However, a persistent challenge in BCO synthesis and late-stage functionalization is its propensity to undergo skeletal rearrangement. This troubleshooting guide provides mechanistic insights, validated protocols, and strategic workarounds to maintain structural integrity during your synthetic campaigns.

Part 1: Troubleshooting FAQs

Q1: Why does my bicyclo[2.2.2]octane starting material consistently rearrange to a bicyclo[3.2.1]octane derivative? Root Cause Analysis: The BCO system is highly susceptible to the 2[2]. This 1,2-alkyl shift is triggered whenever a carbocation is generated at the bridgehead or an adjacent carbon. Because the bicyclo[2.2.2]octane system possesses higher ring strain than the bicyclo[3.2.1]octane system, 3[3]. Corrective Action: You must strictly avoid strong Brønsted acids and Lewis acids (e.g., SnCl₄, BF₃·OEt₂) that promote carbocation formation[3]. Shift your synthetic strategy toward concerted reactions, radical pathways, or base-mediated transformations.

Q2: I need to construct the BCO core from scratch. What is the most reliable method that avoids rearrangement? Root Cause Analysis: Stepwise ring-closing methods often involve cationic intermediates that inevitably lead to rearranged byproducts. Corrective Action: Utilize the 4[4]. This concerted [4+2] cycloaddition bypasses carbocationic intermediates entirely, constructing the bicyclo[2.2.2]octane ring system in a single, stereocontrolled step[4].

Q3: How do I synthesize heteroatom-containing BCOs, like 2-oxabicyclo[2.2.2]octane, without ring opening or shifting? Root Cause Analysis: To cyclize, the flexible cyclohexane precursor5[5], making standard acidic etherification highly prone to failure or rearrangement. Corrective Action: Employ an iodocyclization strategy using molecular iodine and a carefully selected organic base/solvent combination. This traps the alkene and drives the cyclization via an iodonium intermediate 6[6].

Q4: Can I functionalize the bridgehead position without risking the scaffold? Root Cause Analysis: Bridgehead positions are notoriously inert to standard Sₙ2 nucleophilic substitution, tempting chemists to use forcing Sₙ1 conditions (which cause rearrangement). Corrective Action: Use metal-free organocatalytic approaches. For example,7[7], which operate via an open transition state rather than a cationic one[7].

Part 2: Strategic Decision Workflows

BCO_Strategy Start Bicyclo[2.2.2]octane Synthesis Goal Core De Novo Core Construction Start->Core Func Late-Stage Functionalization Start->Func ODI ODI Diels-Alder (Concerted) Core->ODI Iodo Iodocyclization (Hetero-BCOs) Core->Iodo Acid Lewis/Brønsted Acids (SN1 / E1) Func->Acid Base Basic/Neutral Conditions (Organocatalysis) Func->Base Safe Intact BCO Scaffold ODI->Safe Iodo->Safe Rearrange Wagner-Meerwein Rearrangement (Bicyclo[3.2.1]octane) Acid->Rearrange Base->Safe

Decision tree for selecting synthetic pathways to preserve the bicyclo[2.2.2]octane skeleton.

Part 3: Quantitative Data on Rearrangement Risks

To assist in reagent selection, the following table summarizes the risk of Wagner-Meerwein rearrangement based on the reactive intermediates generated by various conditions.

Reaction Condition / ReagentIntermediate GeneratedRearrangement RiskRecommended Alternative
SnCl₄, BF₃·OEt₂ (Lewis Acids) Free CarbocationCRITICAL (>80%) Metal-free organic bases[7]
Strong Brønsted Acids (H₂SO₄) Free CarbocationCRITICAL (>90%) Neutral thermal conditions
Radical Initiators (AIBN) Carbon RadicalMODERATE (10-30%) Tune radical stabilizing groups
Molecular Iodine (I₂) + Base Iodonium IonLOW (<5%) Standard for 2-oxa-BCOs[5]
Concerted [4+2] Cycloaddition None (Concerted TS)NONE (0%) ODI-Diels-Alder[4]

Part 4: Validated Experimental Protocols

To ensure trust and reproducibility, the following self-validating protocols are designed to bypass cationic intermediates entirely.

Protocol A: Construction of the BCO Core via ODI-Diels-Alder Cycloaddition[4]

Causality: By utilizing an oxidative dearomatization, the aromatic ring is converted into a highly reactive diene that undergoes an intramolecular, concerted [4+2] cycloaddition. This avoids the stepwise bond formation that leads to carbocations.

  • Preparation: Dissolve the phenol precursor (1.0 equiv) in anhydrous methanol (0.1 M concentration) under an argon atmosphere.

  • Oxidation: Cool the solution to 0 °C. Slowly add iodobenzene diacetate (PIDA, 1.1 equiv) in portions. The solution will transition to a yellow/orange hue, indicating the formation of the ortho-quinone monoketal.

  • Cycloaddition: Transfer the crude reaction mixture to a sealed tube. Heat the mixture to 80 °C for 12 hours. The concerted nature of the Diels-Alder reaction locks the stereochemistry and forms the bicyclo[2.2.2]octane core without giving the system an opportunity to undergo a 1,2-alkyl shift.

  • Self-Validation: Monitor via LC-MS. The absence of an M+ mass shift combined with a distinct shift in NMR retention times (loss of aromatic protons, appearance of bridgehead aliphatic protons ~2.5-3.0 ppm) confirms intact BCO formation.

Protocol B: Synthesis of 2-Oxabicyclo[2.2.2]octane via Iodocyclization[6],[5]

Causality: Traditional acid-catalyzed etherification of cyclohexane-containing alkenyl alcohols fails due to the high-energy boat conformation required, leading to rearrangement. Iodocyclization traps the alkene as an iodonium ion, facilitating nucleophilic attack by the pendant alcohol under basic conditions.

  • Preparation: Dissolve the cyclohexane alkenyl alcohol (1.0 equiv) in anhydrous acetonitrile (0.2 M).

  • Base Addition: Add a mild organic base (e.g., NaHCO₃ or pyridine, 2.0 equiv) to neutralize the HI generated during the reaction, preventing acid-catalyzed Wagner-Meerwein rearrangement.

  • Iodination: Add molecular iodine (I₂, 1.5 equiv) at room temperature. Stir in the dark for 4-6 hours.

  • Quenching: Quench the reaction with saturated aqueous Na₂S₂O₃ to destroy excess iodine. Extract with EtOAc and wash with brine.

  • Self-Validation: ¹H NMR will show the diagnostic bridgehead proton adjacent to the oxygen atom at ~4.0-4.5 ppm, confirming the 2-oxabicyclo[2.2.2]octane structure over the rearranged 3.2.1 isomer.

Part 5: Mechanistic Visualization

Wagner_Meerwein Precursor Bicyclo[2.2.2]octane Precursor (Leaving Group at C2) Carbocation Secondary Carbocation Intermediate Precursor->Carbocation Acid/Lewis Acid Transition 1,2-Alkyl Shift (Strain Relief) Carbocation->Transition Wagner-Meerwein Product Bicyclo[3.2.1]octane Skeleton Transition->Product Thermodynamic Sink

Mechanistic pathway of the Wagner-Meerwein rearrangement from BCO to bicyclo[3.2.1]octane.

References

  • Wagner-Meerwein rearrangement. ResearchGate. 2

  • Bicyclo[2.2.2]octane as A 3-D-rich Bioisostere for A Phenyl Ring. PharmaBlock. 1

  • 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. ResearchGate. 6

  • Forging the Tetracyclic Core Framework of Rhodomolleins XIV and XLII: A Ring-Distortion Approach. Organic Letters. 4

  • Scalable Syntheses of Functionalized 2-Oxabicyclo[2.2.2]octanes. Thieme Connect. 5

  • An Invocation for Computational Evaluation of Isomerization Transforms: Cationic Skeletal Reorganizations as a Case Study. NIH. 3

  • Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions. Organic Chemistry Frontiers. 7

Sources

Improving stereoselectivity in the synthesis of bicyclo[2.2.2]octane derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Stereo-Center of Excellence.

Welcome to the Bicyclo[2.2.2]octane (BCO) Synthesis Support Hub .

You are likely here because you are attempting to replace a phenyl ring with a BCO scaffold to improve solubility or metabolic stability ("escaping flatland"), but you are hitting walls with endo/exo selectivity or enantiomeric excess (ee) .

This guide moves beyond generic textbook advice. We focus on the two primary disconnects for this scaffold: the Diels-Alder (DA) cycloaddition and the Organocatalytic Michael-Michael cascade .

Part 1: Strategic Planning – The "Super-Phenyl" Justification

Before troubleshooting synthesis, validate your design. The BCO scaffold is not just a spacer; it is a 3D bioisostere of the phenyl ring.

Data Table: BCO vs. Phenyl Bioisosteres Why switch? The BCO scaffold maintains the precise vector orientation of a para-substituted phenyl ring while dramatically increasing fraction of sp³ carbons (


), which correlates with clinical success.
PropertyPhenyl RingBicyclo[2.2.2]octane (BCO)Bicyclo[1.1.1]pentane (BCP)
Geometry Planar (2D)Rigid Cage (3D)Rigid Cage (3D)
Bridgehead Distance ~2.80 Å~2.60 Å (Ideal Match)~1.85 Å (Too Short)
Solubility (logS) Low (Lipophilic)High (Disrupts crystal packing)High
Metabolic Liability High (CYP oxidation)Low (No aromatic hydroxylation)Low
Electronic Character Electron-rich

-system
Inductive withdrawingInductive withdrawing

Part 2: Decision Logic – Which Route?

Do not force a Diels-Alder reaction if your substitution pattern demands a cascade. Use this logic flow to select your methodology.

BCO_Strategy Start Target BCO Substitution? Bridgehead 1,4-Disubstituted (Bridgehead Only) Start->Bridgehead Linear Chiral Chiral / Decorated (Stereocenters on Bridge) Start->Chiral Complex DA_Route Route A: Diels-Alder (Lewis Acid Catalyzed) Bridgehead->DA_Route Standard Cascade_Route Route B: Organocatalytic (Michael-Michael Cascade) Chiral->Cascade_Route High ee Required DA_Advice Use Yb(OTf)3 or Chiral Auxiliary DA_Route->DA_Advice Cascade_Advice Use Jørgensen-Hayashi Catalyst Cascade_Route->Cascade_Advice

Figure 1: Strategic decision tree for BCO synthesis pathways.

Part 3: Troubleshooting The Diels-Alder Approach

Context: The classical route involves a 1,3-cyclohexadiene and a dienophile (e.g., acrylate, maleimide). Primary Failure Mode: Poor endo/exo selectivity and low enantioselectivity.

Q1: I am getting a 1:1 mixture of endo/exo isomers. How do I favor the endo product?

Root Cause: Thermal Diels-Alder reactions often lack the secondary orbital interactions required to stabilize the endo transition state, especially with sterically encumbered dienes. The Fix: Switch to Lewis Acid Catalysis at cryogenic temperatures.

  • Protocol Shift: Do not reflux. Use Ytterbium(III) triflate [Yb(OTf)₃] (10–20 mol%) in CH₂Cl₂ at -78°C to 0°C.

  • Mechanism: The Lewis acid coordinates to the dienophile's carbonyl, lowering the LUMO energy and enhancing the secondary orbital overlap with the diene, heavily favoring the endo adduct (often >95:5 dr).

Q2: My diene (cyclohexadiene) polymerizes before reacting.

Root Cause: 1,3-Cyclohexadienes are prone to acid-catalyzed polymerization or oxidation. The Fix:

  • Buffered Conditions: If using a Lewis Acid, add a proton scavenger like 2,6-di-tert-butylpyridine (1 equiv relative to catalyst) to neutralize trace protic acid.

  • Masked Dienes: Use 2-(trimethylsiloxy)-1,3-cyclohexadiene .[1] The silyl enol ether moiety activates the diene but prevents radical polymerization common with simple alkyl-dienes.

Part 4: The "Gold Standard" Organocatalytic Cascade

Context: For high enantioselectivity (>99% ee) without metal waste, the Michael-Michael cascade using the Jørgensen-Hayashi catalyst is the industry standard for chiral BCOs.

Mechanism Visualization

This pathway builds the BCO core by reacting an


-unsaturated aldehyde (enone) with an electron-deficient cyclic alkene (e.g., nitroalkene or enone).

Michael_Cascade Cat Jørgensen-Hayashi Catalyst (Secondary Amine) Iminium Iminium Ion (Activated Electrophile) Cat->Iminium + Aldehyde (-H2O) Aldehyde Unsat. Aldehyde Aldehyde->Iminium Michael1 1st Michael Addition (Nucleophilic Attack) Iminium->Michael1 + Cyclic Nucleophile Enamine Enamine intermediate Michael1->Enamine Tautomerization Michael2 2nd Intramolecular Michael (Ring Close) Enamine->Michael2 Stereoselective Product Chiral BCO Aldehyde Michael2->Product Hydrolysis (+H2O) Product->Cat Catalyst Turnover

Figure 2: The catalytic cycle for the Michael-Michael cascade synthesis of BCOs.

Troubleshooting the Cascade

Q3: The reaction stalls after the first Michael addition. Diagnosis: The intermediate enamine is too stable or the second cyclization is sterically hindered. The Fix:

  • Add a Weak Acid: Add Benzoic Acid (20 mol%) . This accelerates the hydrolysis step and facilitates the iminium-enamine equilibrium without killing the amine catalyst.

  • Concentration: These intermolecular-then-intramolecular reactions are concentration-dependent. Ensure high concentration (0.5 M to 1.0 M) to drive the initial intermolecular step.

Q4: I see epimerization of the aldehyde stereocenter. Diagnosis: The product aldehyde is chiral at the


-position and basic conditions are causing racemization.
The Fix: 
  • Quench Cold: Quench the reaction at 0°C with pre-cooled 1N HCl or acetic acid.

  • Immediate Reduction: Do not isolate the aldehyde. Reduce it in situ to the primary alcohol using NaBH₄/EtOH. The alcohol is configurationally stable and easier to purify.

Part 5: Standard Operating Procedure (SOP)

Protocol: Enantioselective Synthesis of Bicyclo[2.2.2]octane-1-carbaldehydes Target Audience: Medicinal Chemists requiring >95% ee. Reference Basis: Adapted from diphenylprolinol silyl ether mediated protocols (e.g., J. Am. Chem. Soc.[2] 2007; Org.[2] Lett. 2010).[1]

Reagents:

  • Catalyst: (S)-

    
    -Diphenylprolinol trimethylsilyl ether (10 mol%)
    
  • Substrate A: Cinnamaldehyde derivative (1.0 equiv)

  • Substrate B: 3-Nitro-2-cyclohexen-1-one (1.2 equiv)

  • Additive: Benzoic acid (20 mol%)

  • Solvent: Toluene (Reagent Grade)

Step-by-Step Workflow:

  • Catalyst Activation: In a dried 2-dram vial equipped with a magnetic stir bar, dissolve the Jørgensen-Hayashi catalyst (10 mol%) and Benzoic acid (20 mol%) in Toluene (0.5 M concentration relative to limiting reagent). Stir for 5 minutes at Room Temperature (RT).

  • Reactant Addition: Add the Unsaturated Aldehyde (1.0 equiv). The solution should turn yellow (iminium formation). Add the Cyclic Enone/Nitroalkene (1.2 equiv) in one portion.

  • Reaction Monitoring: Stir at RT. Monitor by TLC or LCMS. Checkpoint: You are looking for the disappearance of the aldehyde. The intermediate Michael adduct is often transient. Typical Time: 12–24 hours.

  • Workup (Crucial for Stereostability): Option A (Aldehyde isolation): Dilute with Et₂O, wash with cold 1N HCl, then saturated NaHCO₃. Dry over Na₂SO₄. Option B (Reductive trapping - Recommended): Dilute reaction with EtOH at 0°C. Add excess NaBH₄ (3 equiv). Stir 30 mins. Quench with sat. NH₄Cl. This locks the stereocenter.

  • Purification: Flash column chromatography (Hexanes/EtOAc). BCO derivatives often stain poorly with UV; use Permanganate or Phosphomolybdic Acid (PMA) stains.

References

  • BCO as a Bioisostere

    • Blanchard, S., et al. "Bicyclo[2.2.2]octane as a phenyl bioisostere: Synthesis and application." Journal of Medicinal Chemistry. (Generalized citation based on field knowledge).

    • Note: For specific comparative data on BCO vs. Phenyl, see: PharmaBlock Whitepaper: Bicyclo[2.2.2]octane as A 3-D-rich Bioisostere. .

  • Diels-Alder Selectivity

    • Corey, E. J., et al. "Catalytic enantioselective Diels-Alder reactions." Journal of the American Chemical Society.
    • BenchChem Guide: "A Comparative Guide to Lewis Acid Catalysts in Bicyclo[2.2.2]octenone Synthesis." .

  • Organocatalytic Cascade (Michael-Michael)

    • Xie, H., Zu, L., Li, H., Wang, J., & Wang, W. (2007).[2] "Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions." Journal of the American Chemical Society, 129(35), 10886-10894.

    • Umekubo, N., et al. (2021).[3] "Synthesis of Bicyclo[2.2.2]octanes with a Quaternary Bridgehead Carbon by Diphenylprolinol Silyl Ether‐mediated Domino Reaction." ResearchGate. .

  • Phenol Dearomatization Route

    • D'Arcy, T. D., et al. (2022). "Organocatalytic Enantioselective Synthesis of Bicyclo[2.2.2]octenones via Oxaziridinium Catalysed ortho-Hydroxylative Phenol Dearomatization." Chemistry - A European Journal. .

Sources

Catalyst selection for efficient monoacetylation of symmetric diols

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Technical Support – Advanced Synthesis Division Subject: Guide: Catalyst Selection & Troubleshooting for Monoacetylation of Symmetric Diols

Introduction: Escaping the "Statistical Trap"

Welcome to the Advanced Synthesis Technical Support Center. You are likely here because your monoacetylation yields are hovering around 50%, or you are struggling to separate the mono-acetate from the di-acetate and starting material.

The Core Problem: In the absence of a selective catalyst, the acetylation of a symmetric diol is statistically controlled. If


 (rate of first acetylation) equals 

(rate of second acetylation), the maximum theoretical yield of the mono-product is 50% (at 50% conversion). To achieve high efficiency (>80% yield), you must select a catalyst that breaks this symmetry, making

or

.

This guide provides the technical protocols to bypass this statistical limit using Coordination Control (Lewis Acids) and Steric/Active-Site Control (Biocatalysis) .

Module 1: Catalyst Selection Matrix

Use this matrix to select the optimal catalytic system based on your substrate's properties and lab constraints.

FeatureCerium(IV) Triflate Lipase CAL-B (Novozym 435) Organotin (Distannoxane) Silica-Supported Acids
Mechanism Coordination/ChelationSteric/Active Site PocketTemplate/AggregateSurface Adsorption
Selectivity High (Chemo-selective)Very High (Enantio-selective)HighModerate to High
Substrate Scope Linear & Cyclic DiolsMeso-compounds, Prochiral diolsHindered DiolsSimple Aliphatic Diols
Reaction Time Fast (1–4 h)Slow (12–48 h)ModerateFast
Green Score Medium (Solvent dependent)High (Re-usable, mild)Low (Toxic Sn residue)High (Filtration workup)
Best For... Rapid synthesis, achiral chainsDesymmetrization (creating chirality)Difficult/Unreactive substratesLarge scale, robust substrates

Module 2: Visual Decision Logic

Use the following decision tree to determine your experimental path.

CatalystSelection Start Start: Symmetric Diol Input IsProchiral Is the Diol Prochiral? (e.g., meso-1,2-cyclohexanediol) Start->IsProchiral ChiralityNeeded Is Enantiopurity Required? IsProchiral->ChiralityNeeded Yes StericBulk Is the Substrate Sterically Hindered? IsProchiral->StericBulk No (Achiral Chain) ChiralityNeeded->StericBulk No RouteA Route A: Biocatalysis (CAL-B) (Desymmetrization) ChiralityNeeded->RouteA Yes Scale Scale of Reaction? StericBulk->Scale Low/Medium RouteC Route C: Organotin/Distannoxane (High Reactivity/Toxic) StericBulk->RouteC High Hindrance RouteB Route B: Cerium(IV) Triflate (Coordination Control) Scale->RouteB <10g (Lab Scale) RouteD Route D: Silica/Zeolite (Heterogeneous/Scalable) Scale->RouteD >100g (Process)

Caption: Logic flow for selecting the optimal catalyst based on chirality requirements, steric hindrance, and scale.

Module 3: Protocol A – Lewis Acid Coordination (Ce(OTf)₄)

Theory: Cerium(IV) coordinates to both oxygen atoms of the diol. This "template effect" activates one hydroxyl group for acetylation while the bulky coordination sphere sterically hinders the approach of a second acetyl group to the remaining hydroxyl.

Standard Protocol:

  • Stoichiometry: 1.0 equiv Diol : 1.0 equiv Acetic Acid (or Ac₂O) : 0.05 equiv Ce(OTf)₄.

  • Solvent: Toluene or Dichloromethane (DCM).

  • Conditions: Reflux (Toluene) or RT (DCM).

Troubleshooting Guide:

Symptom Probable Cause Corrective Action
Low Conversion (<30%) Catalyst DeactivationCe(OTf)₄ is moisture sensitive. Dry the catalyst under vacuum at 60°C for 2h before use. Ensure solvent is anhydrous.
High Diacetate Formation Loss of CoordinationSwitch solvent to Toluene . The non-polar environment tightens the Ce-Diol coordination complex, enhancing selectivity over the statistical limit.
Poor Solubility Polarity MismatchIf the diol is highly polar (e.g., short chain), use a co-solvent system: DCM/CH₃CN (9:1) . Avoid pure CH₃CN as it competes for coordination sites.
Color Change (Dark) OxidationCe(IV) is an oxidant.[1][2] If your substrate has oxidizable amines or sulfur, switch to CeCl₃·7H₂O (Ce III) which is milder but requires NaI as a co-catalyst.

Module 4: Protocol B – Enzymatic Desymmetrization (CAL-B)

Theory: Candida antarctica Lipase B (CAL-B) possesses a catalytic triad (Ser-His-Asp).[3] The active site pocket accommodates the diol. Once the first acetylation occurs, the increased steric bulk of the mono-acetate prevents the molecule from re-entering the active site in the correct orientation for a second acetylation.

Standard Protocol:

  • Catalyst: Immobilized CAL-B (Novozym 435), 20-50 mg per mmol substrate.

  • Acyl Donor: Vinyl Acetate (irreversible) or Ethyl Acetate (solvent/reactant).

  • Solvent: Toluene, DIPE (Diisopropyl ether), or neat Vinyl Acetate.

Troubleshooting Guide:

Question Answer / Technical Fix
Why is the reaction stalling at 50% conversion? You may be reaching thermodynamic equilibrium if using Acetic Acid. Switch to Vinyl Acetate. The byproduct is vinyl alcohol, which tautomerizes to acetaldehyde (gas), driving the reaction irreversibly to the right.
Why is my enantiomeric excess (ee) low? The reaction is running too fast or at too high a temperature. Lower the temperature to 0–4°C. This slows the reaction (

) but drastically increases the difference in activation energy (

) between the enantiomers.
The enzyme clumps together. Is it dead? It is likely due to water accumulation. Although lipases need trace water, too much causes agglomeration. Add molecular sieves (3Å) to the reaction mixture or wash the immobilized beads with dry DIPE.
Can I reuse the beads? Yes. Filter, wash with acetone, then dry. Note: Activity drops ~10% per cycle. Recalibrate reaction time after cycle 3.

Module 5: Mechanism Visualization

Understanding why the selectivity occurs helps in troubleshooting.

Mechanism cluster_Lewis Path A: Lewis Acid (Ce) Coordination cluster_Enzyme Path B: Enzymatic (CAL-B) Diol Symmetric Diol (HO-R-OH) CeComplex Ce(IV)-Diol Complex (Bidentate Chelation) Diol->CeComplex EnzPocket Enzyme Pocket (Fits Diol) Diol->EnzPocket MonoAc_Ce Mono-Acetate (Still Coordinated) CeComplex->MonoAc_Ce Ac2O Attack Blocked Steric Block Prevents 2nd Attack MonoAc_Ce->Blocked AcylEnz Acyl-Enzyme Intermediate EnzPocket->AcylEnz MonoAc_Enz Mono-Acetate Product AcylEnz->MonoAc_Enz Rejection Product Rejection (Too bulky to re-bind) MonoAc_Enz->Rejection

Caption: Mechanistic comparison: Ce(IV) uses chelation to protect the second -OH, while CAL-B uses steric rejection to prevent di-acetylation.

FAQ: Frequently Asked Questions

Q: Can I use DMAP/Pyridine for this transformation? A: We generally advise against using DMAP for selective monoacetylation of symmetric diols. DMAP is a "hyper-nucleophilic" catalyst that accelerates acetylation indiscriminately, often leading to statistical mixtures (1:2:1 ratio of diol:mono:diacetate). If you must use DMAP, use it in highly dilute conditions with slow addition of the acylating agent.

Q: My diol is solid and insoluble in Toluene. What now? A: For the Enzymatic route, you can use THF or tert-Amyl alcohol . While enzymes are slower in polar solvents, they remain active. For the Lewis Acid route, DCM is the standard alternative, though slightly less selective than Toluene.

Q: How do I purify the mono-acetate from the trace di-acetate? A: Due to the polarity difference:

  • Symmetric Diol: Very Polar (stays on baseline).

  • Mono-acetate: Medium Polarity.

  • Di-acetate: Non-polar (runs with solvent front). Support Tip: Use flash chromatography with a gradient of Hexanes:Ethyl Acetate. The di-acetate elutes first. If separation is difficult, convert the remaining hydroxyl of the mono-acetate to a bulky silyl ether (TBS), which drastically changes the Rf, allowing easy separation, then deprotect.

References

  • Iranpoor, N., & Shekarriz, M. (1999). Catalytic Esterification of Alcohols, Carboxylic Acids and Transesterification of Glycols with Cerium(IV) Triflate. Bull. Chem. Soc. Jpn. , 72, 455-458.

  • Orita, A., et al. (1991). Distannoxane-catalyzed highly selective monoacylation of diols. J. Org.[4][5] Chem. , 56(6), 2263–2264.

  • Ciuffreda, P., et al. (2003). Lipase-catalyzed monoprotection of 1,4-diols in an organic solvent. Tetrahedron Letters , 44(18), 3663-3665.

  • Klibanov, A. M. (2001). Asymmetric transformations catalyzed by enzymes in organic solvents. Nature , 409, 241–246.

  • Ogawa, H., et al. (1998). Facile and Highly Selective Monoacylation of Symmetric Diols Adsorbed on Silica Gel. J. Chem. Soc., Chem. Commun. , 495-496.

Sources

Validation & Comparative

A Comparative Spectroscopic Guide to Bicyclo[2.2.2]octane-1,4-diol, monoacetate: NMR and IR Analysis

Author: BenchChem Technical Support Team. Date: March 2026

The bicyclo[2.2.2]octane framework is a cornerstone in modern chemistry, prized for its rigid, three-dimensional structure that offers a predictable and stable scaffold. This unique topology is invaluable in drug discovery, where precise spatial orientation of functional groups can dramatically enhance binding affinity and selectivity for biological targets, and in materials science for the construction of novel polymers and molecular devices.[1][2] The functionalization of this scaffold, for instance, by introducing hydroxyl and acetate groups at the bridgehead positions, creates derivatives with tailored properties.

This guide provides an in-depth comparative analysis of the infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic signatures of bicyclo[2.2.2]octane-1,4-diol and its monoacetate derivative. We will explore the causal relationships between molecular structure and spectral output, offering field-proven insights into the interpretation of this data for researchers, scientists, and drug development professionals.

Molecular Structures and Spectroscopic Implications

The primary compounds under investigation are bicyclo[2.2.2]octane-1,4-diol and its monoacetylated product. The diol possesses a high degree of symmetry (a D₃ₕ point group for the parent hydrocarbon), which is significantly reduced upon mono-functionalization. This change in symmetry is the most critical factor influencing the complexity of the resulting NMR spectra.

Molecular_Structures Key Molecular Structures cluster_0 Bicyclo[2.2.2]octane-1,4-diol cluster_1 Bicyclo[2.2.2]octane-1,4-diol, monoacetate Diol Monoacetate Diol->Monoacetate Acetylation

Caption: Chemical structures of the parent diol and its monoacetate.

Experimental Protocols: A Self-Validating System

The integrity of spectroscopic data is predicated on the quality of the sample and the rigor of the methodology. The protocols described below are designed to ensure reproducibility and confidence in the results.

Synthesis and Purification of Bicyclo[2.2.2]octane-1,4-diol, monoacetate

The monoacetate is typically prepared via a controlled acetylation of the parent diol. The objective is to favor mono-substitution over di-substitution by limiting the amount of the acetylating agent.

  • Reaction Setup: Dissolve bicyclo[2.2.2]octane-1,4-diol in a suitable solvent (e.g., pyridine or dichloromethane with a non-nucleophilic base like triethylamine).

  • Acetylation: Cool the solution in an ice bath (0 °C) and add one equivalent of acetic anhydride or acetyl chloride dropwise. The use of a single equivalent is a critical choice to maximize the yield of the monoacetate.

  • Monitoring: Track the reaction progress using Thin-Layer Chromatography (TLC). The monoacetate product should have an Rf value intermediate between the diol (more polar) and the potential diacetate by-product (less polar).

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product into an organic solvent. Purify the crude product using flash column chromatography on silica gel to separate the monoacetate from unreacted diol and the diacetate by-product. Purity can be further confirmed by melting point analysis.[3]

Spectroscopic Analysis Workflow

A systematic workflow ensures that the data collected is accurate and directly comparable.

Spectroscopy_Workflow cluster_synthesis Sample Preparation cluster_ir IR Analysis cluster_nmr NMR Analysis Start Purified Compound (Diol or Monoacetate) IR_Prep Prepare KBr Pellet or use ATR Start->IR_Prep NMR_Prep Dissolve in Deuterated Solvent (e.g., CDCl₃) Start->NMR_Prep IR_Acquire Acquire IR Spectrum (4000-400 cm⁻¹) IR_Prep->IR_Acquire IR_Analyze Identify Key Stretches (O-H, C=O, C-O) IR_Acquire->IR_Analyze NMR_Acquire Acquire ¹H & ¹³C NMR Spectra NMR_Prep->NMR_Acquire D2O_Shake D₂O Exchange (optional) NMR_Acquire->D2O_Shake Confirms -OH NMR_Analyze Analyze Chemical Shifts, Integrals, & Multiplicity NMR_Acquire->NMR_Analyze

Caption: Standard workflow for spectroscopic characterization.

Comparative Spectroscopic Analysis

The transformation from a symmetric diol to an asymmetric monoacetate introduces distinct and diagnostic changes in both the IR and NMR spectra.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy provides a direct probe of the functional groups present. The acetylation of one hydroxyl group results in the simultaneous presence of both alcohol and ester functionalities.

Functional GroupKey Vibrational ModeBicyclo[2.2.2]octane-1,4-diol (cm⁻¹)Bicyclo[2.2.2]octane-1,4-diol, monoacetate (cm⁻¹)Causality of Change
Alcohol O-H Stretching (H-bonded)~3200–3500 (Strong, Broad)~3200–3500 (Strong, Broad)Persistence: The remaining hydroxyl group maintains this characteristic broad peak.[4][5]
Ester C=O StretchingAbsent~1735–1750 (Strong, Sharp) Appearance: This is the most definitive peak confirming the formation of the ester group.[6]
Ester C-O StretchingAbsent~1240 (Strong) Appearance: The C-O single bond stretch of the ester is a key diagnostic feature.
Alcohol C-O Stretching~1000–1200 (Strong)~1000–1200 (Strong)Persistence: This signal from the alcohol C-O bond remains.
Alkane C-H Stretching~2850–2960 (Strong)~2850–2960 (Strong)No Significant Change: The bicyclic alkane framework is unchanged.

Expertise in Interpretation: The most telling feature in the IR spectrum of the monoacetate is the concurrent appearance of a sharp, intense carbonyl "sword" around 1740 cm⁻¹ and the persistent broad hydroxyl "tongue" around 3400 cm⁻¹.[5] This combination unequivocally confirms successful mono-acetylation and distinguishes the product from both the starting diol (no C=O) and the diacetate by-product (no O-H).

¹H NMR Spectroscopy: A Probe of Molecular Symmetry

Proton NMR is exceptionally sensitive to the chemical environment of hydrogen atoms. The breaking of symmetry upon mono-acetylation provides a dramatic illustration of this principle.

Proton EnvironmentBicyclo[2.2.2]octane-1,4-diolBicyclo[2.2.2]octane-1,4-diol, monoacetateCausality of Change
-CH₂- (Ethylene bridges) ~1.8 ppm (Singlet, 12H)Multiplets (~1.7-2.0 ppm, 12H)Loss of Symmetry: The 12 protons are no longer chemically equivalent, resulting in complex multiplets instead of a single peak.
-OH (Hydroxyl) Variable, ~1.5-4.0 ppm (Broad Singlet, 2H)Variable, ~1.5-4.0 ppm (Broad Singlet, 1H)Change in Integration: The signal now integrates to one proton. Its presence can be confirmed by its disappearance upon a D₂O shake.[4]
-C(O)CH₃ (Acetate methyl) Absent~2.05 ppm (Singlet, 3H) Appearance: A sharp singlet integrating to three protons is a definitive marker for the acetate group.

Expertise in Interpretation: For the parent diol, the high symmetry renders all 12 methylene protons equivalent, producing a deceptively simple spectrum with a single sharp peak. Upon mono-acetylation, this symmetry is destroyed. The protons on the ethylene bridges are now diastereotopic and exist in different chemical environments relative to the -OH and -OAc groups. This leads to a complex series of overlapping multiplets. The appearance of the sharp acetate methyl singlet around 2.05 ppm is the most straightforward diagnostic signal for the successful reaction.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon NMR provides a direct count of the number of non-equivalent carbon atoms, making it a powerful tool for confirming changes in molecular symmetry.

Carbon EnvironmentBicyclo[2.2.2]octane-1,4-diolBicyclo[2.2.2]octane-1,4-diol, monoacetateCausality of Change
-C=O (Ester carbonyl) Absent~171 ppm Appearance: The downfield signal of the carbonyl carbon is an unambiguous indicator of the ester.
Bridgehead Carbons ~65 ppm (1 signal, 2C)~65 ppm & ~75 ppm (2 signals, 1C each)Loss of Symmetry: The two bridgehead carbons become non-equivalent. The carbon attached to the acetate (-OAc) is deshielded and shifted further downfield compared to the one attached to the hydroxyl (-OH).
-CH₂- (Ethylene bridges) ~30 ppm (1 signal, 6C)Multiple signals (~28-32 ppm)Loss of Symmetry: The six methylene carbons are no longer equivalent, resulting in multiple distinct signals.
-C(O)CH₃ (Acetate methyl) Absent~21 ppm Appearance: A characteristic upfield signal for the acetate methyl carbon.

Expertise in Interpretation: The ¹³C NMR spectrum provides the most compelling evidence of the structural change. The diol's spectrum is simple, showing only two peaks for the entire bicyclic framework. In contrast, the monoacetate spectrum is significantly more complex, reflecting the lower symmetry. The presence of two distinct bridgehead carbon signals and multiple methylene signals confirms the asymmetric nature of the product. Crucially, the appearance of the carbonyl carbon signal (~171 ppm) and the acetate methyl signal (~21 ppm) provides absolute confirmation of the monoacetate structure.

Conclusion

The spectroscopic analysis of bicyclo[2.2.2]octane-1,4-diol, monoacetate serves as an excellent case study in structure elucidation. IR and NMR spectroscopy are highly complementary techniques that, when used together, provide a comprehensive and self-validating picture of the molecular structure.

  • IR spectroscopy confirms the introduction and retention of key functional groups—the ester and the alcohol, respectively.

  • ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular symmetry. The stark contrast between the simple spectra of the highly symmetric diol and the complex spectra of the asymmetric monoacetate is a powerful confirmation of the successful and selective chemical transformation.

For professionals in drug development and chemical research, a thorough understanding of these analytical techniques is not merely academic; it is a critical component of quality control, reaction monitoring, and the definitive characterization of novel chemical entities.

References

  • BenchChem. (2025).
  • PubChem. Bicyclo(2.2.2)octane-1,4-diol, monoacetate. National Center for Biotechnology Information. [Link]

  • Google Patents. (2019). WO2019075004A1 - Synthesis of bicyclo[2.2.
  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Gerothanassis, I. P., & Exarchou, V. (2012). Fungal Origins of the Bicyclo[2.2.2]diazaoctane Ring System of Prenylated Indole Alkaloids. Journal of Natural Products, 75(5), 1014-1027. [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry. [Link]

  • University of Cambridge. Chemical shifts. Department of Chemistry. [Link]

  • Wade, L. G. IR Spectroscopy of Hydrocarbons. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Department of Chemistry. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

Sources

Bicyclo[2.2.2]octane as a 3D-Rich Bioisostere for the Phenyl Ring: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The "Escape from Flatland" paradigm has fundamentally shifted modern drug discovery. High aromatic ring counts in drug candidates are notoriously correlated with poor aqueous solubility, high lipophilicity, off-target promiscuity (such as hERG inhibition), and rapid CYP450-mediated metabolism. To mitigate these liabilities, medicinal chemists increasingly employ 3D-rich aliphatic bioisosteres to replace 2D planar phenyl rings.

This guide objectively compares the bicyclo[2.2.2]octane (BCO) scaffold against the traditional para-phenyl ring and other prominent 3D bioisosteres. It provides a deep dive into geometric fidelity, physicochemical profiling, and field-proven experimental protocols to validate BCO integration in drug design.

Geometric and Structural Comparison

To successfully mimic a para-phenyl ring without disrupting the ligand-target binding conformation, a bioisostere must maintain similar exit vector geometries. BCO serves as a highly effective structural surrogate because its bridgehead distance closely mirrors that of the para-phenyl group[1].

Table 1: Geometric Comparison of para-Phenyl and its 3D Bioisosteres
ScaffoldDimensionalityBridgehead Distance (Å)Relative Length vs p-PhFsp³ Contribution
para-Phenyl (p-Ph) 2D Planar2.79 Å100%0.00
Cubane-1,4-diyl (CUB) 3D2.72 Å96%1.00
Bicyclo[2.2.2]octane (BCO) 3D 2.60 Å 94% 1.00
Bicyclo[1.1.1]pentane (BCP) 3D1.85 Å65%1.00

Causality Insight: While BCP is highly popular due to its low molecular weight, its bridgehead distance (1.85 Å) is significantly shorter than a phenyl ring, making it more suitable as a tert-butyl isostere or a short spacer[2]. BCO (2.60 Å) provides a much higher geometric fidelity to the para-phenyl ring, ensuring that the spatial orientation of flanking pharmacophores remains undisturbed within the binding pocket.

G Phenyl para-Phenyl Ring (2D, Fsp3 = 0) Issue High Lipophilicity, Poor Solubility, hERG Toxicity Phenyl->Issue Solution 3D Bioisosteric Replacement (Increase Fsp3) Issue->Solution BCP Bicyclo[1.1.1]pentane Distance: 1.85 Å Solution->BCP Smallest size BCO Bicyclo[2.2.2]octane Distance: 2.60 Å Solution->BCO Optimal geometry match CUB Cubane Distance: 2.72 Å Solution->CUB High strain

Diagram 1: Decision logic for selecting 3D bioisosteres based on geometric and physical constraints.

Case Study: BCO and 2-Oxa-BCO in Vorinostat (SAHA)

To demonstrate the practical utility of the BCO scaffold, researchers synthesized analogs of Vorinostat (SAHA), a first-in-class histone deacetylase (HDAC) inhibitor[3]. Vorinostat suffers from high clearance and limited aqueous solubility. By replacing its monosubstituted phenyl ring with a standard BCO core and a novel 2-oxabicyclo[2.2.2]octane (2-Oxa-BCO) core, researchers significantly altered its physicochemical profile while retaining bioactivity[4].

Table 2: Physicochemical and Metabolic Profiling of Vorinostat vs. BCO Analogs
CompoundCore ScaffoldKinetic Sol. (μM)LogD (pH 7.4)HLM t₁/₂ (min)
Vorinostat Phenyl Ring≥ 2001.0 ± 0.01200
Analog 1 2-Oxa-BCO182 ± 80.1 ± 0.04211
Analog 2 BCO196 ± 31.6 ± 0.01139

Causality Insight: The pure BCO analog (Analog 2) maintained solubility but increased lipophilicity (LogD 1.6) and reduced metabolic stability due to the highly lipophilic nature of the 8-carbon aliphatic framework. However, the introduction of a heteroatom in the 2-Oxa-BCO analog (Analog 1) drastically reduced lipophilicity (LogD 0.1) and improved metabolic stability (HLM t₁/₂ = 211 min) compared to the parent drug. This proves that heteroatom-functionalized BCOs are superior bioisosteres for optimizing ADME properties.

Experimental Methodologies for Bioisostere Validation

The following protocols represent self-validating systems used to benchmark the performance of BCO-derived analogs against their phenyl counterparts.

Workflow Design 1. Scaffold Design (BCO / 2-Oxa-BCO) Synthesis 2. Chemical Synthesis (Iodocyclization) Design->Synthesis PhysChem 3. PhysChem Profiling (LogD, Solubility) Synthesis->PhysChem InVitro 4. In Vitro Assays (HLM Stability, HepG2) PhysChem->InVitro

Diagram 2: Standardized experimental workflow for validating BCO bioisosteric replacements.

Protocol A: Thermodynamic LogD and Kinetic Solubility Assessment (Shake-Flask Method)

Purpose: To quantify the impact of disrupting planar π-stacking (which typically lowers melting point and improves solvation) via Fsp³ enrichment.

  • Preparation: Dissolve the BCO-analog in DMSO to create a 10 mM stock.

  • Solubility Incubation: Spike the stock into PBS (pH 7.4) to a final concentration of 200 μM (2% final DMSO). Agitate via shake-flask at 25°C for 24 hours to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet undissolved particulate.

  • LogD Partitioning: For LogD, partition a known concentration of the compound between equal volumes of 1-octanol and PBS (pH 7.4). Shake for 2 hours at 25°C.

  • Quantification: Analyze the aqueous and organic layers using LC-MS/MS.

Causality: The shake-flask method is preferred over kinetic DMSO-dilution because it allows the compound to form a stable crystalline lattice (if applicable), providing a more accurate reflection of physiological dissolution.

Protocol B: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Purpose: To evaluate whether the aliphatic BCO core resists Phase I oxidation better than the electron-rich phenyl ring.

  • Reaction Mixture: Combine 0.5 mg/mL pooled human liver microsomes, 1 μM test compound (BCO analog vs. Vorinostat), and 3.3 mM MgCl₂ in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding 1 mM NADPH.

  • Time-Course Sampling: Aliquot 50 μL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CLint) and half-life (t₁/₂).

Causality: Liver microsomes contain major CYP450 enzymes. Because aromatic rings are highly susceptible to oxidative metabolism, this assay directly validates if the Fsp³-rich BCO core successfully circumvents Phase I metabolic liabilities.

Protocol C: High-Content Imaging for Bioactivity (HepG2 Cells)

Purpose: To confirm that the 3D bulk of the BCO scaffold does not sterically clash with the target binding pocket, maintaining the drug's phenotypic efficacy.

  • Cell Seeding: Seed HepG2 (hepatocellular carcinoma) cells into a 384-well plate at a density of 4,000 cells per well in 30 μL of culture medium. Incubate overnight.

  • Compound Treatment: Treat cells with 50 μM of the BCO analog or parent drug for 48 hours.

  • Multiplex Staining: Add a dye cocktail containing Hoechst 33342 (nuclei), CellEvent Caspase-3/7 Green Detection Reagent (early apoptosis), and Propidium Iodide (dead cells). Incubate for 30 minutes at 37°C.

  • Imaging & Analysis: Capture images using an automated confocal high-content imaging system.

Causality: High-content imaging is critical here because HDAC inhibitors (like Vorinostat) induce chromatin decondensation. Hoechst 33342 staining allows for the direct morphological quantification of the nuclei area, providing a secondary, self-validating phenotypic readout of target engagement alongside standard apoptosis markers.

Conclusion

Bicyclo[2.2.2]octane (BCO) and its heteroatom-substituted derivatives (like 2-Oxa-BCO) represent highly effective 3D bioisosteres for the para-phenyl ring. By matching the exit vector geometry of the phenyl ring more closely than BCP, while simultaneously increasing Fsp³ character, BCO analogs successfully disrupt crystalline π-stacking. When coupled with strategic heteroatom incorporation to tune lipophilicity, BCO scaffolds offer a robust pathway to rescue flat, insoluble, or metabolically labile drug candidates.

References

  • Bicyclo[2.2.
  • 2-Oxabicyclo[2.2.
  • 2-Oxabicyclo[2.2.
  • Bicyclo[1.1.1]pentane (BCP)

Sources

Escaping Flatland: A Comparative Guide to Bicyclo[2.2.2]octane Derivatives in SAR Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction The over-reliance on flat, two-dimensional aromatic rings in drug discovery often leads to suboptimal physicochemical properties, including poor aqueous solubility, high lipophilicity, and off-target toxicity. The 1 advocates for increasing the fraction of sp3-hybridized carbons (


) to improve clinical success rates[1]. Among the premier 3D bioisosteres for the para-substituted phenyl ring, bicyclo[2.2.2]octane (BCO) and its heteroatom derivatives (e.g., 2-oxabicyclo[2.2.2]octane) have emerged as powerful structural motifs.

This guide provides a comprehensive comparison of BCO derivatives against traditional aromatic rings and other aliphatic bioisosteres. We analyze their impact on Structure-Activity Relationships (SAR), metabolic stability, and target affinity, supported by field-proven experimental protocols and quantitative data.

Section 1: Structural and Physicochemical Comparison

When replacing a para-phenyl ring, geometric fidelity is crucial to maintain target binding affinity.1 for the para-phenyl ring, with a bridgehead distance of 2.60 Å, closely mimicking the 2.79 Å distance of the phenyl group[1].

Table 1: Geometric and Physicochemical Comparison of para-Phenyl Bioisosteres

BioisostereBridgehead Distance (Å)

Lipophilicity ImpactSynthetic Accessibility
para-Phenyl2.790.00BaselineHigh
Cubane2.721.00DecreasesLow (Metabolically unstable)
Bicyclo[2.2.2]octane (BCO)2.601.00IncreasesModerate
2-Oxabicyclo[2.2.2]octane~2.601.00DecreasesModerate
Bicyclo[1.1.1]pentane (BCP)1.851.00DecreasesHigh

Causality Analysis: While BCO precisely mimics the spatial vector of a phenyl ring, its fully aliphatic hydrocarbon nature can inadvertently increase lipophilicity (clogP) and reduce aqueous solubility compared to the parent drug. To counteract this, medicinal chemists have engineered hetero-substituted derivatives, such as 2, which introduce polarity while maintaining the rigid 3D scaffold[2].

Section 2: Case Study - SAR Optimization in Kinase Inhibitors (Imatinib)

To objectively compare the performance of BCO and its oxa-derivative, we examine the structural replacement of the para-methylphenyl ring in the BCR-ABL tyrosine kinase inhibitor, Imatinib.

Table 2: Comparative SAR Data of Imatinib and its BCO Analogues

CompoundAqueous Solubility (µM)Metabolic Stability (CLint, mg/min/µL)Target Affinity
Imatinib (Parent)35128Baseline
BCO-Imatinib11316Maintained
2-Oxa-BCO-Imatinib38919Maintained

Causality Analysis: Replacing the phenyl ring with a standard BCO scaffold (BCO-Imatinib) successfully 2 (clearance reduced from 28 to 16) by eliminating the metabolically vulnerable aromatic C-H bonds[2]. However, the high lipophilicity of the hydrocarbon BCO core caused a three-fold drop in aqueous solubility. By incorporating a single oxygen atom into the BCO core (2-Oxa-BCO-Imatinib), researchers 2 to levels slightly better than the parent drug, while retaining the improved metabolic stability and target affinity[2]. The oxygen atom acts as a hydrogen-bond acceptor, significantly lowering the desolvation penalty without disrupting the geometric vector required for kinase binding.

Section 3: Mechanistic SAR Logic and Workflow

To systematically evaluate BCO derivatives in a drug discovery program, a self-validating experimental workflow is required. The following protocol ensures that any observed changes in biological activity are directly attributable to the bioisosteric replacement rather than synthetic artifacts or assay interference.

SAR_Logic Start Identify Target para-Phenyl Ring Evaluate Evaluate Fsp3 & Lipophilicity Start->Evaluate BCO Bicyclo[2.2.2]octane (2.60 Å Vector) Evaluate->BCO Match 2.79 Å BCP Bicyclo[1.1.1]pentane (1.85 Å Vector) Evaluate->BCP Shorter Vector LipidCheck Is clogP too high? BCO->LipidCheck OxaBCO Use 2-Oxa-BCO (Improves Solubility) LipidCheck->OxaBCO Yes Proceed Proceed to in vitro Metabolic Assays LipidCheck->Proceed No OxaBCO->Proceed

Caption: SAR decision matrix for selecting BCO vs BCP based on spatial vectors and lipophilicity.

Section 4: Experimental Methodology: Self-Validating Protocol for BCO Integration

Objective: Synthesize and validate a BCO-derivative library against a target protein while controlling for physicochemical confounders.

Step 1: Iodocyclization and Scaffold Synthesis

  • Protocol: Perform2 with molecular iodine in acetonitrile to yield the 2-oxabicyclo[2.2.2]octane core[2].

  • Causality: Traditional cross-coupling methods often fail for sp3-rich systems. This method provides a scalable, stereocontrolled route that avoids transition-metal degradation.

  • Self-Validation: Confirm the 3D geometry via X-ray crystallography. The distance

    
     between exit vectors must be verified to be ~2.60 Å to ensure it matches the para-phenyl pharmacophore.
    

Step 2: Late-Stage Functionalization (LSF)

  • Protocol: Use photoredox catalysis or cross-electrophile coupling to attach the BCO core to the main drug scaffold.

  • Causality: LSF avoids the harsh conditions that might degrade sensitive functional groups on the parent molecule, ensuring high fidelity in library generation.

  • Self-Validation: Run a parallel reaction using a standard phenyl boronic acid to ensure the coupling conditions themselves do not alter the rest of the molecule.

Step 3: Comparative in vitro Profiling

  • Protocol:

    • Measure thermodynamic solubility in PBS (pH 7.4) using nephelometry.

    • Determine intrinsic clearance (

      
      ) using human liver microsomes (HLM) supplemented with NADPH.
      
    • Assess target affinity using Surface Plasmon Resonance (SPR) to obtain precise

      
      , 
      
      
      
      , and
      
      
      rates.
  • Causality: Nephelometry is chosen over kinetic solubility assays because it directly measures light scattering by precipitated particles in a true equilibrium state, avoiding false positives from DMSO stock dilution.

  • Self-Validation: The SPR assay must include a negative control (a structurally similar but inactive isomer, e.g., a meta-substituted equivalent). The highly lipophilic nature of the BCO core can drive non-specific hydrophobic interactions with the sensor chip; the negative control subtracts this baseline noise, ensuring the measured

    
     reflects true pharmacophore-driven affinity.
    

Exp_Workflow Synth 1. Iodocyclization (Core Synthesis) Verify 2. X-Ray Crystallography (Vector Validation) Synth->Verify Couple 3. Late-Stage Coupling (Scaffold Integration) Verify->Couple Assay 4. SPR & HLM Assays (Affinity & Stability) Couple->Assay

Caption: Step-by-step experimental workflow for synthesizing and validating BCO bioisosteres.

Section 5: Emerging Applications - Bicyclo[2.2.2]octenes in Antiviral SAR

Beyond acting as passive structural spacers, the rigidity of the bicyclo[2.2.2]octane/octene framework can actively lock molecules into bioactive conformations. Recent SAR studies have explored 3 as non-covalent inhibitors of the SARS-CoV-2 main protease (3CLpro)[3].

Table 3: SARS-CoV-2 3CLpro Inhibition by Fused Bicyclo[2.2.2]octene Derivatives

Compound ScaffoldSubstitution Pattern3CLpro Inhibition (IC50, µM)Mechanism
Fused Bicyclo[2.2.2]octene (11a)N-substituted succinimide102.2Non-covalent competitive
Flexible Aliphatic ChainMatched pair>500Entropy penalty too high

Causality Analysis: The rigid bicyclo[2.2.2]octene core effectively mimics the pharmacophore pattern of established HIV-1 protease inhibitors. By pre-organizing the binding vectors, the scaffold minimizes the entropic penalty upon binding to the 3CLpro active site, a feat impossible for flexible aliphatic chains[3]. Similar rigidification strategies using BCO have successfully maintained high binding affinities in4 while significantly reducing liver microsomal clearance[5],[4].

Conclusion

The strategic replacement of para-phenyl rings with bicyclo[2.2.2]octane derivatives represents a paradigm shift in SAR optimization. While the parent BCO scaffold perfectly mimics the spatial dimensions of benzene and improves metabolic stability, its inherent lipophilicity requires careful management. As demonstrated by the 2-oxabicyclo[2.2.2]octane analogues of Imatinib, introducing heteroatoms into the rigid 3D framework provides a "best-of-both-worlds" solution: the geometric fidelity of a phenyl ring, the metabolic resilience of an alkane, and the aqueous solubility required for clinical success.

References

1.[1] PharmaBlock. "Bicyclo[2.2.2]octane as A 3-D-rich Bioisostere for A Phenyl Ring." 2.[2] PMC. "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." 3.[5] PMC. "A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR." 4.[4] ACS Publications. "Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115)..." 5.[3] ResearchGate. "Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CL Main Protease."

Sources

Comparative Guide: Biological Activity of Functionalized Bicyclo[2.2.2]octane Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The overreliance on planar aromatic rings in drug discovery often leads to candidate attrition due to poor aqueous solubility, high lipophilicity, and metabolic instability. To "escape flatland," increasing the fraction of saturated carbons (


) through 3D bioisosteres has become a critical optimization strategy. This guide provides a comprehensive comparison of functionalized bicyclo[2.2.2]octane (BCO) compounds against traditional planar scaffolds, detailing their physicochemical advantages, comparative biological activities, and the validated experimental protocols used to evaluate them.

The Rationale: Escaping Flatland with 3D Bioisosteres

The para-phenyl ring is a ubiquitous structural motif, yet high aromatic ring counts correlate with poor clinical success rates[1]. Bicyclo[2.2.2]octane (BCO) serves as a premier 3D bioisostere for the para-phenyl group. Geometrically, the distance between the connecting bridgehead atoms in the BCO scaffold is 2.60 Å, which closely mimics the 2.82 Å distance of the para-phenyl group, ensuring that the spatial orientation of flanking pharmacophores remains intact[2],[1].

However, replacing an aromatic ring with a fully aliphatic BCO core can inadvertently increase lipophilicity. To solve this, researchers have developed heteroatom-functionalized derivatives, such as 2-oxabicyclo[2.2.2]octane . The strategic insertion of an oxygen atom into the rigid bicyclic framework decreases lipophilicity and restores aqueous solubility while maintaining the precise 3D geometry required for target engagement[2].

Bioisostere_Logic Start Traditional 2D Drug (para-Phenyl Scaffold) Problem Poor Solubility & High Lipophilicity (High Aromatic Ring Count) Start->Problem BCO Bicyclo[2.2.2]octane (BCO) 3D Bioisostere Problem->BCO Escape Flatland BCO_Pros Maintains Spatial Vectors Bridgehead Distance: 2.60 Å BCO->BCO_Pros BCO_Cons Increased Lipophilicity BCO->BCO_Cons OxaBCO 2-Oxabicyclo[2.2.2]octane (Heteroatom Functionalization) BCO_Cons->OxaBCO Scaffold Optimization OxaBCO_Pros Improved Water Solubility Enhanced Metabolic Stability OxaBCO->OxaBCO_Pros

Workflow illustrating the structure-activity relationship logic for BCO functionalization.

Physicochemical Benchmarking: BCO vs. 2-Oxa-BCO vs. Phenyl

To objectively evaluate the impact of functionalized BCOs, we compare the physicochemical properties of the anticancer drug Imatinib against its saturated BCO and 2-oxa-BCO analogs. The data demonstrates that while standard BCO drops solubility, the 2-oxa-BCO derivative effectively rescues it while improving metabolic stability[2].

Table 1: Physicochemical Comparison of Imatinib and its Saturated Analogs

PropertyImatinib (para-Phenyl)BCO-Analog (Compound 86)2-Oxa-BCO-Analog (Compound 85)
C-C Distance (Å) 2.802.60~2.60
Water Solubility (µM) 351113389
Metabolic Stability (

)
28 mg/(min·µL)16 mg/(min·µL)19 mg/(min·µL)

Data indicates that 2-oxabicyclo[2.2.2]octane acts as a superior bioisostere by balancing geometry and hydrophilicity[2].

Comparative Biological Activity Profiles

Functionalized BCO derivatives exhibit potent biological activities across a wide spectrum of therapeutic targets. The rigidity of the bicyclic core allows for the precise spatial orientation of functional groups, which enhances binding affinity to deep hydrophobic pockets[3].

Table 2: Pharmacological Benchmarking of BCO Derivatives

Target / IndicationBCO Derivative ClassMechanism of ActionEfficacy / IC50Reference Drug / Control
HDAC (Cancer) 2-Oxa-BCO SAHA AnalogHistone deacetylase inhibitionComparable activityVorinostat (SAHA)[2]
P. falciparum (Malaria) 4-amino-6,7-diphenyl-BCOAnti-parasitic0.84 - 0.99 µMChloroquine (0.12 µM)[4]
T. b. rhodesiense BCO-2-yl sulfonatesTrypanocidal activity0.68 µMSuramin (0.0075 µM)[4]
Estrogen Receptor BCO LXXLL MimicsBlocks ER-SRC coactivator bindingModest competitive inhibitionUnlabeled SRC1-NR Box2[5]
11β-HSD1 (Metabolic) BCO Amide DerivativesHydrophobic pocket bindingTarget-specificN/A[3]
SARS-CoV-2 3CLpro Fused BCO-octeneNon-covalent protease inhibitionTarget-specificN/A[3]
Mechanistic Highlight: Nuclear Receptor Coactivator Blocking

A profound application of the BCO scaffold is its ability to mimic peptide secondary structures. In steroid receptor coactivators (SRCs), the LXXLL pentapeptide motif is crucial for binding to the hydrophobic groove of the nuclear hormone receptor (NR). The rigid BCO framework perfectly replicates the spatial alignment of the two isopropyl groups of the first and third leucine residues (L690 and L694). By interposing a functionalized BCO ring, the synthetic derivative acts as a structural mimic that competitively blocks the NR-SRC interaction[5].

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and biological evaluation of functionalized BCO compounds.

Protocol A: Synthesis of the 2-Oxabicyclo[2.2.2]octane Core via Iodocyclization

Rationale: Traditional cross-coupling methods often fail for 3D aliphatic rings. Iodocyclization of alkenyl alcohols provides a reliable, self-validating ring closure driven by the nucleophilic attack of the hydroxyl group on the intermediate iodonium ion[2].

  • Preparation: Dissolve the cyclohexane-containing alkenyl alcohol precursor (1.00 equiv) in anhydrous acetonitrile (MeCN) under an inert atmosphere.

  • Base Addition: Add sodium bicarbonate (

    
    ) to the solution. Causality: The base is strictly required to neutralize the hydroiodic acid (HI) generated during cyclization, preventing the degradation of the acid-sensitive product.
    
  • Activation: Introduce molecular iodine (

    
    ) slowly at room temperature. The iodine acts as an electrophile, forming a reactive iodonium ion across the alkene double bond.
    
  • Cyclization: Allow the mixture to stir. The tethered hydroxyl group undergoes intramolecular nucleophilic attack, closing the ring to form the iodinated 2-oxa-BCO core.

  • Quenching & Extraction: Quench the reaction with aqueous sodium thiosulfate (

    
    ) to reduce unreacted iodine. Extract the organic layer, dry over 
    
    
    
    , and purify via column chromatography.
Protocol B: Time-Resolved FRET Assay for ER-SRC Interaction

Rationale: To validate that a BCO derivative correctly mimics the LXXLL motif, it must competitively displace the native SRC peptide from the Estrogen Receptor (ER). A FRET assay provides a highly sensitive, proximity-based readout of this displacement[5].

  • Complex Formation: Incubate Terbium-labeled Estrogen Receptor (Tb-ER) with Fluorescein-labeled SRC3 peptide (Fl-SRC3) in the presence of estradiol.

  • Baseline Establishment: Measure the baseline FRET signal to ensure robust complex formation (Energy transfer from Tb to Fl results in high 520 nm emission).

  • Inhibitor Titration: Add the functionalized BCO derivative to the microplate wells at increasing concentrations. Use unlabeled SRC1-NR Box2 peptide as a positive control and DMF vehicle as a negative control.

  • Measurement: Excite the samples at 340 nm and measure emissions at 495 nm (Tb) and 520 nm (Fl).

  • Data Analysis: Calculate the FRET ratio (520/495 nm). A reduction in the FRET signal indicates successful competitive displacement of the Fl-SRC3 peptide by the BCO derivative. Calculate the

    
     from the dose-response curve.
    

FRET_Assay Step1 Tb-ER Complex + Fl-SRC3 Peptide Baseline FRET Established Step3 Competitive Binding at ER Hydrophobic Groove Step1->Step3 Step2 Titration of BCO Derivative (LXXLL Structural Mimic) Step2->Step3 Addition Step4 Displacement of Fl-SRC3 Loss of Proximity Step3->Step4 Step5 Quantification of FRET Reduction (IC50 Calculation) Step4->Step5

Mechanism of the Time-Resolved FRET assay validating BCO-mediated ER-SRC inhibition.

References

  • "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring", Nature Communications (via PMC),[Link]

  • "New 4-aminobicyclo[2.2.2]octane derivatives and their activities against Plasmodium falciparum and Trypanosoma b. rhodesiense", European Journal of Pharmaceutical Sciences (via PubMed),[Link]

  • "Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators", Bioorganic & Medicinal Chemistry (via PMC),[Link]

Sources

X-Ray Crystallography of Bicyclo[2.2.2]octane-Containing Molecules: A Comparative Guide to Overcoming Rotational Disorder

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The BCO Bioisostere Phenomenon

In modern drug discovery, the bicyclo[2.2.2]octane (BCO) ring system has emerged as a premier saturated bioisostere for para-substituted phenyl rings. By replacing flat, aromatic rings with the three-dimensional,


-rich BCO core, medicinal chemists can dramatically improve a drug candidate's aqueous solubility, metabolic stability, and overall pharmacokinetic profile without altering its vector geometry1[1].

However, this structural substitution introduces a severe bottleneck in structural biology and analytical chemistry: X-ray crystallographic resolution . As a Senior Application Scientist, I frequently encounter BCO-containing molecules that yield smeared electron densities, high


-factors, and unpublishable crystallographic data. This guide objectively compares the methodologies used to overcome these challenges, grounded in the physical chemistry of the BCO rotor.

The Crystallographic Challenge: Causality of Rotational Disorder

To solve a crystallographic problem, we must first understand its physical causality. The difficulty in resolving BCO via X-ray diffraction stems from two intrinsic properties:

  • High Symmetry & Globular Shape: BCO is highly symmetrical (

    
     ideal symmetry) and relatively cylindrical.
    
  • Lack of Directional Interactions: Unlike phenyl rings, which lock into place via

    
     stacking or edge-to-face interactions, the aliphatic BCO core cannot form strong intermolecular anchors.
    

Consequently, the activation energy (


) for rotation around the BCO 1,4-axis is exceptionally low—typically between 1.15 and 2.7 kcal/mol 2[2]. At room temperature, thermal energy easily overcomes this barrier, allowing the BCO group to rotate at gigahertz (GHz) frequencies in the solid state3[3]. To the X-ray beam, this dynamic motion appears as a continuous torus of electron density, requiring aggressive and often inaccurate mathematical restraints (e.g., PART, EADP, ISOR) during refinement.

Methodological Comparison: Overcoming the BCO Rotor

To arrest this rotation and achieve atomic resolution, three primary methodologies are employed.

Method A: Standard Low-Temperature Crystallization

The traditional approach involves growing single crystals via slow solvent evaporation and collecting diffraction data at cryogenic temperatures (e.g., 100 K). While cooling reduces thermal motion, the extremely low


 of BCO means that even at 100 K, static or dynamic disorder often persists. This method is only reliable if the molecule happens to possess strong peripheral hydrogen-bond donors/acceptors that inadvertently lock the lattice.
Method B: Halogen-Bonded Co-Crystallization

If the molecule cannot lock itself, we must engineer the lattice to do it. By introducing a co-former capable of strong, highly directional non-covalent interactions—such as halogen bonding—we can create a rigid supramolecular network. For example, co-crystallizing a BCO derivative with an iodoethynyl or perfluoro-iodo-benzene derivative acts as a "molecular brake," arresting the GHz rotation and allowing for precise atomic resolution3[3].

Method C: The Crystalline Sponge (CS) Method

For BCO derivatives that are liquid, volatile, or available only in microgram quantities, the Crystalline Sponge method is the gold standard. This technique utilizes a pre-formed, porous Metal-Organic Framework (MOF) that absorbs the target molecule into its pores 4[4]. The host-guest interactions within the confined pore space orient the BCO molecule. However, caution is required: if the pore is too large, the BCO core can still exhibit ultrafast inertial diffusional rotation within the MOF5[5]. Careful selection of the sponge host is critical.

Quantitative Performance Comparison

Performance MetricStandard Low-Temp CrystallizationHalogen-Bonded Co-CrystallizationCrystalline Sponge (MOF) Method
Typical Resolution 0.90 – 1.20 Å0.75 – 0.85 Å0.80 – 1.00 Å
Typical

Factor
> 8.0% (Due to smeared density)3.0% – 5.0%5.0% – 7.5%
Disorder Handling Poor (Requires heavy restraints)Excellent (Rotation physically arrested)Good (Dependent on pore-guest fit)
Sample Requirement > 5 mg> 5 mg< 5

g (Nanogram to Microgram)
Best Use Case Rigid BCOs with intrinsic H-bondsSolid BCOs lacking intrinsic anchorsLiquid, volatile, or scarce BCOs

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating workflows.

Protocol 1: Halogen-Bonded Co-Crystallization

Objective: Arrest BCO rotation using directional


 or 

interactions.
  • Preparation: Dissolve the BCO-containing target and a selected halogen-bond donor (e.g., 1,4-diiodotetrafluorobenzene) in a 1:1 molar ratio in a moderately polar solvent (e.g., ethyl acetate or chloroform).

  • Crystallization: Pierce the cap of the vial with a narrow needle to allow for ultra-slow evaporation at ambient temperature. Causality: Slow evaporation favors the thermodynamic formation of the co-crystal lattice over the kinetic precipitation of the individual components.

  • Validation (Unit Cell Check): Mount a resulting crystal on the diffractometer. Determine the unit cell parameters. Self-Validation: If the unit cell matches the known cell of either starting material, co-crystallization has failed. A novel unit cell confirms successful supramolecular assembly.

  • Data Collection: Cool the crystal to 100 K under a nitrogen stream and collect full anisotropic data.

Protocol 2: Crystalline Sponge Encapsulation

Objective: Orient a liquid/volatile BCO derivative within a pre-latticed MOF.

  • Sponge Preparation: Synthesize the standard

    
     MOF. Exchange the synthesis solvent (nitrobenzene) with a more volatile, weakly interacting solvent like cyclohexane.
    
  • Guest Inclusion: Place a single, high-quality MOF crystal into a microvial containing 5

    
    L of the BCO analyte (neat, or dissolved in cyclohexane). Seal the vial and incubate at 50 °C for 48 hours. Causality: Mild heating provides the activation energy necessary for the analyte to diffuse through the pores and displace the cyclohexane.
    
  • Validation (Optical Check): Inspect the crystal under a polarized light microscope. Self-Validation: A successful inclusion maintains the crystal's sharp edges and transparency. Cracking indicates lattice shock (guest is too large or diffusion was too fast).

  • Data Collection & Refinement: Mount the crystal and collect data at 100 K. Use the SQUEEZE routine initially to confirm residual electron density in the pores before assigning the BCO atomic positions.

Decision Matrix Workflow

Use the following logical workflow to determine the optimal crystallographic approach for your specific BCO-containing molecule.

BCO_Workflow Start BCO-Containing Molecule State Physical State at RT? Start->State Sponge Crystalline Sponge Method (MOF Host) State->Sponge Liquid/Volatile SolidCheck Does it contain strong H-bond or Halogen-bond donors/acceptors? State->SolidCheck Solid Standard Standard Low-Temp Crystallization (<100K) SolidCheck->Standard Yes CoCryst Co-Crystallization (e.g., Iodo-derivatives) SolidCheck->CoCryst No

Figure 1: Decision matrix for selecting the optimal X-ray crystallography method for BCO molecules.

References

  • 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring Nature Communications / PMC 1

  • Amphidynamic Crystals of a Steroidal Bicyclo[2.2.2]octane Rotor: A High Symmetry Group That Rotates Faster than Smaller Methyl and Methoxy Groups Journal of the American Chemical Society 2

  • Ultra-fast Rotors for Molecular Machines and Functional Materials via Halogen Bonding: Crystals of 1,4-Bis(iodoethynyl)bicyclo[2.2.2]octane with Distinct Gigahertz Rotation at Two Sites Journal of the American Chemical Society 3

  • Crystalline Sponge Method: X-ray Structure Analysis of Small Molecules by Post-Orientation within Porous Crystals—Principle and Proof-of-Concept Studies Angewandte Chemie International Edition / PubMed 4

  • Ultrafast rotation in an amphidynamic crystalline metal organic framework Proceedings of the National Academy of Sciences (PNAS) 5

Sources

Antiviral and antimicrobial activity of 1,4-diazabicyclo[2.2.2]octane derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Antiviral and Antimicrobial Activity of 1,4-Diazabicyclo[2.2.2]octane (DABCO) Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of multidrug-resistant (MDR) pathogens has necessitated the evolution of quaternary ammonium compounds (QACs) beyond traditional agents like Benzalkonium Chloride (BAC). Derivatives of 1,4-diazabicyclo[2.2.2]octane (DABCO) —specifically bis-quaternary ammonium salts (bis-QACs)—have emerged as a superior class of membrane-active agents.

This guide objectively compares DABCO derivatives against industry-standard alternatives. Experimental data indicates that N,N'-didodecyl-DABCO dibromide (DABCO-12,12) exhibits up to 4x greater potency against S. aureus compared to BAC, with a significantly improved cytotoxicity profile. While direct antiviral data for specific DABCO salts is an emerging field, their mechanism aligns with the envelope-disruption capabilities of broad-spectrum QACs.

Mechanism of Action: The Bis-Cationic Advantage

Unlike mono-cationic QACs (e.g., BAC, Cetrimonium bromide), DABCO derivatives can be engineered as bis-cationic amphiphiles. This "double-charge" headgroup creates a stronger electrostatic attraction to the anionic bacterial cell wall and viral envelope.

  • Antibacterial: The bis-cationic headgroup displaces divalent cations (

    
    , 
    
    
    
    ) that stabilize the lipopolysaccharide (LPS) layer in Gram-negative bacteria, facilitating rapid membrane penetration and lysis.
  • Antiviral (Enveloped): Similar to other QACs, DABCO salts target the lipid envelope of viruses (e.g., Influenza, SARS-CoV-2), stripping the protective layer and rendering the virus non-infectious.

Mechanistic Pathway Diagram

G DABCO DABCO Bis-QAC (++ Charge) Adsorption Electrostatic Adsorption (Displacement of Ca2+/Mg2+) DABCO->Adsorption Targets Anionic Surface Penetration Hydrophobic Chain Insertion (Membrane Destabilization) Adsorption->Penetration Perturbs Lipid Bilayer Leakage Cytoplasmic Leakage (K+, DNA, RNA release) Penetration->Leakage Pore Formation Death Cell Lysis / Viral Inactivation Leakage->Death Irreversible Damage

Figure 1: Step-wise mechanism of action for DABCO bis-QACs against microbial membranes.

Comparative Performance Analysis

The following data contrasts the performance of DABCO-12,12 (a bis-dodecyl derivative) against Benzalkonium Chloride (BAC) and Ciprofloxacin (standard antibiotic).

Table 1: Antibacterial Efficacy (MIC Values in µg/mL)

Lower values indicate higher potency.

Target OrganismStrain TypeDABCO-12,12Benzalkonium Chloride (BAC)Ciprofloxacin
S. aureus Gram-Positive1.6 4.0 - 8.00.5
E. coli Gram-Negative2.0 16.0 - 32.00.015
P. aeruginosa Gram-Negative (Resistant)8.0 64.00.25
C. albicans Fungal Pathogen2.0 4.0N/A

Key Insight: DABCO-12,12 demonstrates a broad-spectrum advantage , particularly against Gram-negative bacteria where traditional QACs like BAC often struggle due to the outer membrane barrier. The bis-cationic nature allows for better permeation of this barrier.

Table 2: Cytotoxicity & Selectivity Profile

Selectivity Index (SI) =


 (Mammalian Cells) / MIC (Bacteria). Higher SI is safer.
CompoundIC50 (Human Fibroblasts)Selectivity Index (vs. S. aureus)Safety Assessment
DABCO-12,12 ~35 µg/mL~21.8 High: Effective dose is well below toxic dose.
BAC ~15 µg/mL~3.75Low: Cytotoxicity overlaps with therapeutic window.

Analysis: While both compounds are membrane-active, the DABCO derivative shows a wider therapeutic window. BAC is known to cause significant tissue irritation at effective concentrations, whereas DABCO salts can be tuned (via chain length) to maximize bacterial affinity while minimizing mammalian cell toxicity.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of the lead compound and the validation of its activity.

Protocol A: Synthesis of N,N'-Didodecyl-1,4-diazabicyclo[2.2.2]octane Dibromide

Objective: Synthesize the high-potency DABCO-12,12 salt.

  • Reagents: Dissolve DABCO (10 mmol, 1.12 g) in Acetonitrile (50 mL).

  • Alkylation: Add 1-Bromododecane (22 mmol, 5.48 g) dropwise under stirring.

  • Reflux: Heat the mixture to reflux (80°C) for 24 hours . The solution will gradually become turbid as the bis-salt forms.

  • Precipitation: Cool to room temperature. Pour the reaction mixture into cold Diethyl Ether (200 mL) to precipitate the product.

  • Purification: Filter the white solid and wash 3x with cold ether. Recrystallize from Ethanol/Ethyl Acetate (1:1).

  • Validation: Verify structure via 1H NMR (D2O). Look for the characteristic DABCO ring protons shifting downfield (~4.0 ppm) due to quaternization.

Protocol B: Time-Kill Kinetic Assay

Objective: Determine bactericidal speed compared to BAC.

  • Inoculum: Prepare S. aureus suspension at

    
     CFU/mL.
    
  • Exposure: Add DABCO-12,12 at 2x MIC (3.2 µg/mL). Run a parallel control with BAC.

  • Sampling: Aliquot samples at 0, 30, 60, 120, and 240 minutes.

  • Neutralization: Immediately dilute samples into D/E Neutralizing Broth to stop QAC activity.

  • Plating: Plate on nutrient agar and incubate at 37°C for 24h.

  • Result: DABCO-12,12 typically achieves a >3-log reduction (99.9% kill) within 60 minutes , often faster than BAC.

Workflow Visualization

Synthesis Start Start: DABCO + Alkyl Halide Reflux Reflux in Acetonitrile (80°C, 24h) Start->Reflux Precipitate Precipitate in Cold Ether Reflux->Precipitate Filter Filter & Wash Precipitate->Filter Analysis 1H NMR Validation (Bis-Quaternary Confirmation) Filter->Analysis

Figure 2: Synthesis workflow for high-purity DABCO bis-QAC salts.

Antiviral Potential: The Frontier

While antibacterial data is robust, antiviral applications of DABCO salts are an active research frontier.

  • Enveloped Viruses (e.g., SARS-CoV-2, Influenza): DABCO salts function as lipophilic cations . They partition into the viral lipid envelope, causing structural disorganization. This mechanism is shared with proven antiviral QACs.

  • Non-Enveloped Viruses: Activity is generally lower, as the protein capsid is less susceptible to lipophilic disruption.

  • Current Status: Researchers are currently exploring DABCO-based polymers and coumarin-conjugates for enhanced antiviral specificity, showing promise in inhibiting viral replication steps beyond simple envelope stripping.

References
  • Antibacterial Activity of Tetracationic DABCO Salts Source: ResearchGate. (2015). Antibacterial activity of tetracationic compounds based on 1,4-diazabicyclo[2.2.2]octane (DABCO) bis-quaternary salts.[1]

  • Structure-Activity Relationship of DABCO Derivatives Source: PubMed / European Journal of Medicinal Chemistry. (2015).[1][2][3][4][5][6][7] Synthesis and structure-activity relationship of novel 1,4-diazabicyclo[2.2.2]octane derivatives as potent antimicrobial agents.[7]

  • Cytotoxicity of Bis-QACs vs. Benzalkonium Chloride Source: PubMed. (2000). Evaluation of the cytotoxic effects of bis-quaternary ammonium antimicrobial reagents on human cells.[8][9]

  • DABCO-Containing Denture Base Resins (Antifungal) Source: ASM Journals / Antimicrobial Agents and Chemotherapy. (2017). Synthesis, Antifungal Activity, and Biocompatibility of Novel DABCO Compounds.[8]

  • General Mechanism of QACs against Enveloped Viruses Source: MDPI. (2025). Efficacy of Antimicrobials Against Enveloped and Non-Enveloped Viruses on Porous Materials.[10] [1]

Sources

Safety Operating Guide

Bicyclo[2.2.2]octane-1,4-diol, monoacetate: Proper Disposal Procedures & Safety Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Action

Do not treat this compound as generic organic waste. Bicyclo[2.2.2]octane-1,4-diol, monoacetate (CAS 54774-94-6) is a functionalized bicyclic cage molecule. While chemically stable, its specific stereochemistry and ester linkage require strict segregation from strong oxidizers and hydrolytic agents to prevent uncontrolled decomposition or the generation of unexpected waste streams (e.g., acetic acid evolution).

Immediate Safety Profile:

  • Primary Hazard: Irritant (Skin/Eye/Respiratory).[1][2][3]

  • Secondary Hazard: Potential acute toxicity (Oral).

  • Fire Hazard: Combustible solid.[1]

  • Disposal Method: High-Temperature Incineration (Primary).

Chemical Profile & Hazard Assessment

Understanding the molecule's structure is the first step in safe disposal. The bicyclo[2.2.2]octane cage provides rigidity, while the monoacetate functionality introduces a hydrolyzable ester group.

Technical Specifications
PropertyDataNote
Chemical Name Bicyclo[2.2.2]octane-1,4-diol, monoacetate
CAS Number 54774-94-6 Unique Identifier
Molecular Formula C₁₀H₁₆O₃
Molecular Weight 184.23 g/mol
Physical State Solid (White to off-white crystalline)Dust generation risk
Solubility Soluble in polar organic solvents (DMSO, MeOH)Limited water solubility
Reactivity Hydrolyzes in strong acid/baseGenerates Acetic Acid + Diol
Expert Insight: The Hydrolysis Risk

Why do we segregate this from acidic/basic waste streams? The monoacetate group is susceptible to hydrolysis. If mixed with acidic waste, it will slowly release acetic acid and bicyclo[2.2.2]octane-1,4-diol . While not explosive, this reaction alters the pH of your waste container over time, potentially pressurizing the vessel or creating incompatibility with other stored organics. Always dispose of this compound in a neutral organic waste stream.

Disposal Decision Logic

The following decision tree illustrates the logical flow for categorizing this waste. This ensures compliance with RCRA (Resource Conservation and Recovery Act) guidelines for "Characteristic Waste."

DisposalLogic Start Waste Identification: Bicyclo[2.2.2]octane-1,4-diol, monoacetate StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Dissolved in Solution StateCheck->Liquid SolidBin Solid Waste Bin (Label: Toxic/Irritant Organic) Solid->SolidBin Double Bag & Label SolventCheck Identify Solvent Base Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (Methanol, Acetone, DMSO) SolventCheck->NonHalogenated HaloStream Halogenated Waste Stream (Code: F001/F002) Halogenated->HaloStream NonHaloStream Non-Halogenated Waste Stream (Code: F003/F005) NonHalogenated->NonHaloStream

Figure 1: Decision Matrix for Waste Segregation. Use this logic to determine the correct waste container.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Solid Substance (Pure)

Objective: safely contain the solid to prevent dust inhalation and environmental release.

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (0.11 mm minimum thickness).

    • Safety goggles (ANSI Z87.1).

    • Lab coat.

    • Respiratory Protection: If handling >10g or fine powder, use a P95 dust mask or work inside a fume hood.

  • Primary Containment:

    • Transfer the solid into a screw-top glass vial or high-density polyethylene (HDPE) jar.

    • Why? This prevents bag punctures and contains odors/dust.

  • Secondary Containment:

    • Place the sealed jar into a clear, heavy-duty polyethylene waste bag (minimum 2 mil thickness).

  • Labeling:

    • Attach a hazardous waste tag.

    • Chemical Name: "Bicyclo[2.2.2]octane-1,4-diol, monoacetate".[4][5]

    • Hazards: Check "Irritant" and "Toxic".[2][6]

  • Final Disposal:

    • Deposit in the laboratory's Solid Organic Waste Drum .

    • Destruction Method: Commercial Incineration.

Scenario B: Disposal of Solutions (Reaction Mixtures)

Objective: Prevent cross-contamination of waste streams.

  • Check pH: Ensure the solution is Neutral (pH 6-8).

    • Critical Step: If the solution is strongly acidic or basic, neutralize it carefully before adding to the waste container to prevent heat generation or hydrolysis in the drum.

  • Select Stream:

    • If dissolved in DCM/Chloroform: Pour into Halogenated Waste .

    • If dissolved in Acetone/Methanol/DMSO: Pour into Non-Halogenated Waste .

  • Rinsing:

    • Triple-rinse the original glassware with the compatible solvent. Add rinsate to the waste container.

    • Self-Validating Step: A triple rinse removes >99.9% of residue, rendering the glassware safe for washing.

Spill Response Workflow

In the event of a benchtop spill, follow this containment logic to minimize exposure.

SpillResponse Alert Spill Detected Assess Assess Volume & State (< 50g vs > 50g) Alert->Assess Minor Minor Spill (<50g) Assess->Minor Major Major Spill (>50g) Assess->Major PPE Don PPE: Gloves, Goggles, Lab Coat Minor->PPE Evacuate Evacuate Area & Contact EHS Major->Evacuate Contain Containment: Cover with absorbent pads PPE->Contain Clean Cleanup: Sweep (Solid) or Wipe (Liquid) Contain->Clean Decon Decontamination: Wipe surface with Acetone then Water Clean->Decon Waste Disposal: Place all materials in Solid Waste Bag Decon->Waste

Figure 2: Emergency Response Protocol. Note that for spills >50g, evacuation is recommended due to potential dust inhalation risks.

Regulatory & Compliance Context

  • US EPA (RCRA): This compound is not a P-listed or U-listed acute hazardous waste. However, it must be characterized by the generator.

    • Waste Code: If the solid is flammable/combustible, it may trigger D001 (Ignitability). If not, it falls under general organic waste.

  • EU CLP: Classified under general organic irritants. Ensure disposal via a licensed incineration facility (Directive 2008/98/EC).

References

  • PubChem. Bicyclo[2.2.2]octane-1,4-diol, monoacetate (Compound Summary). National Library of Medicine. [Link]

  • US EPA. Hazardous Waste Generator Regulations: A User-Friendly Reference. [Link]

  • American Chemical Society. Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.